(3,5-Dibromothiophen-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(3,5-dibromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRTGBMXIXEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3,5-Dibromothiophen-2-yl)boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (3,5-Dibromothiophen-2-yl)boronic acid
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical building block in medicinal chemistry and materials science.[1] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible synthetic strategy.
Strategic Overview: The Logic of Synthesis
This compound is an invaluable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the dibromothiophene moiety into complex molecular architectures.[1][2] Its synthesis is most reliably achieved through a three-stage process:
-
Regioselective Lithiation: Formation of a highly reactive organolithium intermediate from a dibromothiophene precursor via lithium-halogen exchange.
-
Electrophilic Capture (Borylation): Reaction of the organolithium species with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester.
-
Hydrolysis and Purification: Conversion of the stable boronate ester intermediate to the final boronic acid, followed by purification to isolate the target compound.
The cornerstone of this synthesis is the selective activation of the C-2 position of the thiophene ring. Starting with 2,4-dibromothiophene, the bromine atom at the 2-position is preferentially exchanged over the one at the 4-position. This regioselectivity is driven by the higher kinetic acidity of the proton at the 2-position, which is alpha to the sulfur atom, making the corresponding C-Br bond more susceptible to exchange with organolithium reagents.
Reaction Mechanism: A Step-by-Step Analysis
The transformation from 2,4-dibromothiophene to this compound proceeds through a well-defined mechanistic pathway. The key steps involve the formation of a nucleophilic organolithium species and its subsequent trapping with a borate ester.
The process begins with the lithium-halogen exchange, followed by the nucleophilic attack of the resulting carbanion on the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate boronate "ate" complex.[3][4][5] Subsequent acidic work-up hydrolyzes the boronate ester to yield the final boronic acid.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Strict adherence to anhydrous and anaerobic conditions is paramount for success.
Reagents and Materials
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (Example Scale) | Mmol (equiv.) | Role |
| 2,4-Dibromothiophene | 3140-93-0 | 241.96 | 2.42 g | 10.0 (1.0) | Starting Material |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 (1.1) | Lithiating Agent |
| Triisopropyl borate | 5419-55-6 | 188.08 | 2.8 mL (2.26 g) | 12.0 (1.2) | Boron Electrophile |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL (2 M aq.) | - | Quenching/Hydrolysis |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Extraction Solvent |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | As needed | - | Washing Agent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying Agent |
Mandatory Safety Precautions
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid, igniting spontaneously in air.[6] It reacts violently with water.[7] All handling must be performed under a strict inert atmosphere (Argon or Nitrogen) in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[6][9]
-
Anhydrous Solvents: Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. The presence of water will quench the organolithium reagent, leading to reaction failure.
-
Temperature Control: The lithiation reaction is highly exothermic. Maintaining a temperature of -78 °C is critical to prevent side reactions and decomposition of the intermediate.
Step-by-Step Synthesis Workflow
The entire procedure should be carried out under an inert atmosphere using flame- or oven-dried glassware.
Caption: Step-by-step experimental workflow for the synthesis.
-
Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, rubber septa, and an inert gas (Argon or Nitrogen) inlet/outlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 2,4-dibromothiophene (1.0 eq). Under a positive flow of inert gas, add anhydrous THF (to achieve ~0.2 M concentration) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[10]
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A slight color change may be observed. It is crucial to maintain the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[10]
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise via syringe. After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Warming: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours.
-
Work-up and Hydrolysis: Cool the flask in an ice/water bath. Carefully quench the reaction by the slow, dropwise addition of 2 M aqueous HCl until the pH is acidic (~1-2). Stir vigorously for 30 minutes. This step hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white solid.
Purification and Characterization
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate into boroxine trimers or decompose on the acidic silica surface.[11]
-
Recrystallization: The most effective method for purifying the crude product. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to induce crystallization.
-
Acid/Base Extraction: An alternative purification involves dissolving the crude product in diethyl ether and extracting with a mild aqueous base (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with ether, re-acidified with HCl, and the precipitated pure boronic acid is extracted back into fresh ether.[12]
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The expected molecular weight for (C₄H₃BBr₂O₂S) is 285.75 g/mol .[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive n-BuLi reagent. 3. Reaction temperature too high. | 1. Ensure all glassware is rigorously dried and use freshly purified solvent. 2. Titrate the n-BuLi solution before use to confirm its concentration. 3. Maintain strict temperature control at -78 °C during lithiation and borylation. |
| Significant Debromination | Quenching of the organolithium intermediate by a proton source (e.g., water, acidic protons on other functional groups). | Rigorously exclude moisture. If the substrate has other acidic protons, additional equivalents of n-BuLi may be required.[14] |
| Product is an Oil/Gummy Solid | Presence of boroxine (cyclic trimer anhydride) or other impurities. | Attempt purification via acid/base extraction. Co-evaporation with a solvent like methanol can sometimes help break up boroxines before recrystallization. |
| Difficult Purification | Product streaking or decomposing on silica gel column. | Avoid standard silica gel chromatography. Prioritize recrystallization or base/acid extraction. If chromatography is necessary, consider using silica gel treated with boric acid.[15] |
References
-
Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Polymer Chemistry. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]
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New Jersey Department of Health. HAZARD SUMMARY - BUTYL LITHIUM. [Link]
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Christophersen, C., et al. (2003). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry. [Link]
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Wikipedia. Boronic acid. [Link]
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Organic Chemistry Portal. Thiophene synthesis. [Link]
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Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
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Zhang, A., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]
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DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. [Link]
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Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
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Essafi, S., et al. (2014). Homologation of Boronic Esters with Organolithium Compounds: A Computational Assessment of Mechanism. The Journal of Organic Chemistry. [Link]
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Peng, B. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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St. John-Campbell, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Aggarwal, V. K. Standard Lithiation–Borylation A user's guide. [Link]
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RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
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Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]
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Al-Blewi, F. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]
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Al-Zoubi, R. M., et al. (2018). Synthesis of biologically active boron-containing compounds. PMC. [Link]
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ResearchGate. Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. [Link]
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(3,5-Dibromothiophen-2-yl)boronic acid CAS number 1095177-31-3
An In-Depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid: Synthesis, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound, bearing the CAS number 1095177-31-3, has emerged as a critical building block for synthetic chemists, particularly those operating in the realms of drug discovery and materials science.[1] Its utility stems from the unique combination of a thiophene core, a versatile boronic acid functional group, and two bromine atoms that serve as handles for sequential, site-selective functionalization. This trifecta of features allows for the strategic construction of complex molecular architectures.
The primary value of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forging carbon-carbon bonds. The thiophene motif itself is a privileged scaffold, present in numerous pharmaceuticals and organic electronic materials, making this boronic acid a highly valuable precursor.[3] This guide provides an in-depth examination of its synthesis, properties, reactivity, and best practices for its use in a research setting.
| Property | Value |
| CAS Number | 1095177-31-3[4] |
| Molecular Formula | C₄H₃BBr₂O₂S[4] |
| Molecular Weight | 285.75 g/mol [4] |
| Appearance | Typically a white to light yellow solid[5] |
| SMILES | C1=C(Br)SC(=C1Br)B(O)O[4] |
Synthesis: A Regioselective Approach
The synthesis of this compound is typically achieved via a regioselective metal-halogen exchange followed by electrophilic trapping with a boron source. The choice of starting material and reaction conditions is critical to ensure the boronic acid moiety is installed at the C2 position, which is the most acidic and kinetically favored site for deprotonation on the thiophene ring.
A common and effective strategy begins with 2,3,5-tribromothiophene. The C-H bond at the 2-position of a thiophene ring is significantly more acidic than the others, allowing for selective lithiation. This is followed by quenching the resulting organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,3,5-tribromothiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure the kinetic stability of the organolithium intermediate.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equiv) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour. The slight excess of n-BuLi ensures complete conversion of the starting material.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The choice of a bulky borate ester like triisopropyl borate can help minimize the formation of over-borylated byproducts. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis & Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
Caption: Synthetic workflow for this compound.
Purification and Characterization: A Self-Validating System
Purifying arylboronic acids can be challenging due to their propensity to undergo dehydration to form cyclic boroxine anhydrides and their amphiphilic nature, which can lead to streaking on silica gel chromatography.[6][7] A robust purification strategy is essential for obtaining material suitable for high-stakes applications like drug development.
Purification Protocol
Recrystallization is often the most effective method for purifying this compound.[7]
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate or toluene.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (2-8°C) to induce crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
This purification is validated by the subsequent characterization, which should confirm the absence of starting materials and byproducts.
Characterization Techniques
-
¹H NMR: The proton NMR spectrum should show a single aromatic proton signal, a singlet, corresponding to the proton at the C4 position of the thiophene ring. The broad singlet for the B(OH)₂ protons is also characteristic but may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR will display four distinct signals corresponding to the four unique carbon atoms in the thiophene ring. The C-B bond will significantly shield the C2 carbon.
-
¹¹B NMR: This is a definitive technique for characterizing boronic acids.[8][9] this compound should exhibit a single, broad peak in the range of δ 28-33 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the compound. The mass spectrum will also show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), providing unambiguous confirmation of the elemental composition.
-
Melting Point (mp): A sharp melting point range indicates high purity.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. In this reaction, the boronic acid acts as the organoboron nucleophile, coupling with an organohalide electrophile in the presence of a palladium catalyst and a base.
The presence of two bromine atoms on the thiophene ring allows for selective and sequential couplings. The C-Br bond at the 5-position is generally more reactive towards oxidative addition by palladium(0) than the C-Br bond at the 3-position.[10][11] This differential reactivity can be exploited to first perform a coupling at the 5-position under milder conditions, followed by a second, different coupling at the 3-position.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with an Aryl Bromide
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the desired aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene and water, or dioxane and water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography on silica gel or recrystallization.
Stability, Storage, and Safety
Stability and Storage
Boronic acids are generally stable solids but can be susceptible to oxidative and protodeboronation, especially in solution.[12][13] For long-term viability, this compound should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature: Refrigerated (2-8 °C) to slow potential degradation pathways.
-
Moisture: Away from moisture, as excess water can promote protodeboronation and boroxine formation.
Safety and Handling
This compound is classified as a hazardous substance.[4] Standard laboratory safety protocols should be strictly followed.
| GHS Hazard Information | |
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning[4] |
| Hazard Statements | H302: Harmful if swallowed.[14][15] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[16] P280: Wear protective gloves/eye protection/face protection.[14][17] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][17] |
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure provides a reliable platform for building molecular complexity through the robust and predictable Suzuki-Miyaura reaction. By understanding the causality behind its synthesis, the nuances of its purification and handling, and the mechanism of its primary application, researchers can fully leverage its potential to construct novel compounds that may become the next generation of therapeutics or advanced materials.
References
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- National Institutes of Health (NIH). (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- National Institutes of Health (NIH). (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates.
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- BoronPharm. (n.d.). 1394374-23-2.
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(3,5-Dibromothiophen-2-yl)boronic acid molecular weight and formula
An In-depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid for Advanced Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Abstract
This compound is a pivotal organoboron compound extensively utilized as a versatile building block in organic synthesis. Its prominence stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of its core properties, a validated synthetic protocol with mechanistic insights, and its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Core Compound Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. The data presented below has been consolidated from leading chemical suppliers and databases.
| Property | Data |
| Molecular Formula | C₄H₃BBr₂O₂S |
| Molecular Weight | 285.75 g/mol [1][2] |
| CAS Number | 1095177-31-3[1][2] |
| Appearance | White to off-white solid |
| SMILES | OB(O)C1=C(Br)C=C(Br)S1[1][2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via a lithium-halogen exchange reaction on a suitable precursor, followed by electrophilic trapping with a borate ester. This method is highly efficient but requires stringent anhydrous and anaerobic conditions to prevent quenching of the highly reactive organolithium intermediate.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure, highlighting the critical stages from starting material to the final purified product.
Figure 1. A step-by-step workflow for the synthesis of this compound.
Detailed Experimental Procedure
Materials:
-
2,3,5-Tribromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2,3,5-tribromothiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium intermediate is often indicated by a color change.
-
After the addition is complete, allow the reaction to stir at -78 °C for one hour.
-
Add 1.1 equivalents of triisopropyl borate dropwise, again maintaining a low temperature.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.
Expert Insight: The selectivity of the lithiation at the 2-position of the thiophene ring is driven by the higher acidity of the proton at this position, which is a common feature in thiophene chemistry. The use of an anhydrous, aprotic solvent like THF and low temperatures is critical to stabilize the organolithium intermediate and prevent side reactions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly valuable substrate for the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] The presence of two bromine atoms on the thiophene ring allows for sequential or double coupling reactions, enabling the synthesis of complex biaryl and conjugated polymer structures.
Catalytic Cycle and Key Components
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness of the Protocol: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A typical self-validating system would involve:
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃, SPhos).
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.
-
Solvent: A two-phase system, such as toluene/water or dioxane/water, is commonly employed.
The dibromo functionality of this compound provides two reactive sites. This allows for either mono- or di-functionalization by carefully controlling the stoichiometry of the coupling partners and reaction conditions. This dual reactivity is particularly advantageous in the synthesis of materials for organic electronics and in the construction of complex drug scaffolds.
Safety, Handling, and Storage
-
Safety: this compound is an irritant. Avoid contact with skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere to prevent degradation. Boronic acids can undergo dehydration to form boroxines, so proper storage is crucial for maintaining their reactivity.
References
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide on the Stability and Storage of (3,5-Dibromothiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boronic Acid Stability in Synthesis
(3,5-Dibromothiophen-2-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established. However, the inherent reactivity of the boronic acid functional group presents significant challenges related to its stability and storage. Degradation of this reagent can lead to inconsistent reaction yields, formation of impurities, and ultimately, compromised integrity of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its purity, ensuring reliable and reproducible results in research and development settings.
Part 1: Understanding the Inherent Instability of Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to several degradation pathways. The primary routes of decomposition are protodeboronation, oxidation, and the formation of boroxines (anhydrides).
1.1 Protodeboronation: The Unwanted Loss of Functionality
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding debrominated thiophene. This process is a well-documented side reaction in Suzuki-Miyaura couplings and can also occur during storage, particularly in the presence of moisture and acidic or basic conditions[1]. The propensity for protodeboronation is influenced by the electronic nature of the aryl group and the reaction conditions[1][2]. Mechanistic studies have shown that both acid- and base-catalyzed pathways exist[1][3]. Generally, arylboronic acids are most stable at a neutral pH[1].
1.2 Oxidation: A Common Pitfall
The boron atom in boronic acids possesses a vacant p-orbital, making it susceptible to nucleophilic attack by oxidizing agents[4][5]. Atmospheric oxygen can promote the oxidation of arylboronic acids to the corresponding phenols[6][7]. This process can be accelerated by light and the presence of metal impurities. In the context of drug development, the potential for some boronic acids to generate organic radicals via oxidation and act as chemical mutagens is a significant concern[8][9].
1.3 Boroxine Formation: The Dehydration Equilibrium
Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines[10][11][12]. This is a reversible equilibrium that is favored by the removal of water[13]. While boroxines can sometimes be used directly in coupling reactions, their formation alters the stoichiometry of the active boronic acid species and can lead to inconsistencies. The formation of boroxines can occur upon heating or prolonged storage, even at room temperature[13].
Below is a diagram illustrating the primary degradation pathways of this compound.
Caption: Primary degradation pathways for this compound.
Part 2: Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive reagents.
2.1 Optimal Storage Conditions
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[14][15] | Refrigeration slows down the rates of all degradation pathways, including protodeboronation, oxidation, and boroxine formation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |
| Light | Amber vial or stored in the dark | Protection from light minimizes the potential for photo-catalyzed oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass, HDPE)[16] | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen. Inert container materials prevent potential reactions with the reagent. |
2.2 Laboratory Handling Workflow
Meticulous handling during experimental use is crucial to prevent contamination and degradation. The following step-by-step protocol outlines the best practices for handling this compound in the laboratory.
Experimental Protocol: Handling this compound
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations of the solid reagent in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).
-
Weighing: Quickly weigh the desired amount of the boronic acid into a pre-dried vial. Minimize the time the container is open to the atmosphere.
-
Dissolution: Add a dry, degassed solvent to the vial containing the boronic acid. Ensure the solvent is of high purity and low water content.
-
Storage of Solutions: If a stock solution is prepared, it should be stored under an inert atmosphere and refrigerated. It is advisable to use freshly prepared solutions for optimal results.
-
Container Sealing: After use, securely seal the main container, preferably with paraffin film around the cap, and return it to the recommended storage conditions.
The following diagram visualizes the recommended handling workflow.
Caption: Recommended workflow for handling this compound.
Part 3: Purity Assessment and Quality Control
Regularly assessing the purity of this compound is essential for ensuring the reliability of experimental results. Several analytical techniques can be employed for this purpose.
3.1 Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Provides structural confirmation and can be used to detect and quantify impurities such as the protodeboronated species and boroxine. |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating the boronic acid from its degradation products and other impurities, allowing for accurate purity determination[17][18][19]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to detect volatile impurities, though derivatization may be necessary for the non-volatile boronic acid. |
| Melting Point | A depressed and broadened melting point range can indicate the presence of impurities. |
3.2 Interpreting Analytical Data
-
¹H NMR: The presence of a signal corresponding to the proton that replaces the boronic acid group is a clear indicator of protodeboronation. The appearance of broad signals can suggest the presence of boroxine in equilibrium with the monomer.
-
HPLC: The appearance of new peaks in the chromatogram over time is indicative of degradation. Comparison with a reference standard is crucial for accurate quantification.
Conclusion
The stability of this compound is a critical factor that directly impacts its performance in synthetic applications. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can significantly mitigate the risk of reagent decomposition. Adherence to the guidelines outlined in this technical guide will promote the consistent and successful use of this valuable building block in research and drug development, ultimately contributing to more reliable and reproducible scientific outcomes.
References
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Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7655–7663. [Link]
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Liu, W. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]
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Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]
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Lab Alley. How to Store Boric Acid. [Link]
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Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Wikipedia. Protodeboronation. [Link]
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Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]
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Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, 3135520. [Link]
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MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]
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Wikipedia. Boroxine. [Link]
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ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
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Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Royal Society of Chemistry. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. [Link]
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Gonzalez, J. E., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 71(11), 6791–6798. [Link]
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AA Blocks. Safety Data Sheet - (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid. [Link]
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ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. [Link]
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ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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Iwaya, K., & Toyota, S. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
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Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 8009363. [Link]
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University of California, Santa Cruz. Corrosive Storage Guidelines. [Link]
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Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 148–154. [Link]
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Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Matrix Fine Chemicals. (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0. [Link]
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(3,5-Dibromothiophen-2-yl)boronic acid reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of (3,5-Dibromothiophen-2-yl)boronic acid
Introduction: A Versatile Heterocyclic Building Block
This compound is a trifunctional heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a thiophene core with two bromine atoms at the 3- and 5-positions and a boronic acid group at the 2-position, offers multiple, distinct reactive sites. This unique arrangement allows for programmed, sequential modifications, making it an invaluable tool for constructing complex molecular architectures.
This guide provides an in-depth exploration of the reactivity profile of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, the principles of regioselectivity that govern its transformations, and provide field-proven protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of novel materials and pharmaceutical agents. Thiophene-based compounds are central to advancements in organic electronics and medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] The boronic acid moiety is the most reactive site for this transformation, readily coupling with a variety of aryl or vinyl halides.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be simplified into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) species.[6][8]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[6][9] This is a crucial step where the new C-C bond is primed for formation.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the catalytically active Pd(0) species.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity: A Programmed Approach to Synthesis
The key feature of this compound is the differential reactivity of its three functional groups. The boronic acid is the most reactive site for the initial Suzuki coupling. Following this first reaction, the two bromine atoms at the C3 and C5 positions become available for subsequent cross-coupling reactions.
Studies on substituted dibromothiophenes have consistently shown that the bromine atom at the α-position (adjacent to the sulfur, i.e., C5) is more reactive than the one at the β-position (C3 or C4).[1][2] This enhanced reactivity is attributed to the electron-deficient nature of the α-carbon, which facilitates the initial oxidative addition step with the palladium catalyst.[1] Therefore, a sequential coupling strategy can be employed:
-
First Coupling: Suzuki-Miyaura reaction at the C2-boronic acid position.
-
Second Coupling: Selective Suzuki-Miyaura reaction at the more reactive C5-bromo position.
-
Third Coupling: Reaction at the remaining, less reactive C3-bromo position.
This predictable reactivity allows for the synthesis of precisely substituted, non-symmetrical thiophene derivatives.
Caption: Programmed synthesis via sequential cross-coupling reactions.
Optimized Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Different conditions can be employed to favor either mono- or double-coupling of the bromo substituents.
| Component | Recommended Reagents | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, PCy₃), PEPPSI-iPr | Pd(PPh₃)₄ is a reliable, all-purpose catalyst that works well for many substrates.[4][5] For less reactive partners (e.g., aryl chlorides or the C3-Br position), more active catalysts formed from Pd₂(dba)₃ and bulky, electron-rich phosphine ligands may be required to facilitate oxidative addition.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | A base is essential to activate the boronic acid to the boronate anion, which accelerates the transmetalation step.[9] K₃PO₄ is a moderately strong base often used in a dioxane/water solvent system.[1][4] Cs₂CO₃ is a stronger base that can be effective for more challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[4] 1,4-Dioxane is often favored due to its high boiling point and good solubilizing properties for arylboronic acids.[4] |
| Stoichiometry | 1.0 - 1.2 equivalents of boronic acid | For selective mono-coupling at a bromo position, using a slight excess (1.1 eq) of the arylboronic acid is typical.[10] For double coupling, a larger excess (≥2.2 eq) is necessary to drive the reaction to completion at both sites.[1] |
Experimental Protocol: Selective Mono-Arylation of 2,5-Dibromo-3-Alkylthiophene
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C5 position of a 2,5-dibromo-3-alkylthiophene, a common derivative class. This serves as a model for the reactivity of the dibromo-thiophene core.
Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 2,5-dibromo-3-hexylthiophene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 eq).
-
Scientist's Note: Flame-drying the glassware and using an anhydrous base are critical to remove residual water, which can lead to a competing side reaction known as protodeborylation (hydrolysis of the boronic acid).
-
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling the vessel three times.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining a strictly inert atmosphere is paramount for catalytic activity and preventing homocoupling of the boronic acid.[7]
-
-
Solvent Addition: Degassed 1,4-dioxane (2 mL) and degassed water (0.5 mL) are added via syringe. The mixture is stirred for 30 minutes at room temperature.
-
Scientist's Note: Degassing the solvent removes dissolved oxygen. The pre-stirring period allows for the dissolution of reagents before the catalyst is introduced.
-
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%) is added to the flask under a positive pressure of argon.[5]
-
Scientist's Note: The catalyst is added last to ensure it is introduced into a fully prepared, oxygen-free environment. A 4 mol% loading is a common starting point for optimizing such reactions.
-
-
Reaction: The flask is equipped with a condenser and heated to 90 °C with vigorous stirring for 12 hours.[5] The reaction progress can be monitored by TLC or GC-MS.
-
Scientist's Note: The elevated temperature is necessary to achieve a sufficient rate for all steps in the catalytic cycle, particularly the oxidative addition.
-
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Scientist's Note: The aqueous wash removes the inorganic base and byproducts. Column chromatography is typically required to separate the desired mono-arylated product from unreacted starting material, homocoupled byproducts, and any di-arylated product.
-
Applications in Advanced Materials and Medicinal Chemistry
The ability to precisely construct complex thiophene-based molecules makes this compound and its derivatives highly valuable in several high-tech fields.
-
Organic Electronics: Thiophene-based conjugated polymers are foundational materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][11] The sequential coupling capabilities of this building block allow for the synthesis of regioregular polymers with well-defined structures, which is critical for optimizing charge transport and device performance.[11][12] Suzuki polycondensation using thiophene bis(boronic esters) is a key strategy for creating these high-molecular-weight polymers.[13]
-
Drug Discovery: The biaryl thiophene scaffold is a common motif in pharmacologically active compounds.[1][2] These structures have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and chemotherapeutic properties.[1][2] The controlled, stepwise synthesis enabled by this reagent allows for the creation of diverse libraries of compounds for biological screening.
Conclusion
This compound is more than a simple reagent; it is a sophisticated tool for molecular engineering. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, with a predictable regioselectivity that allows for sequential functionalization at the C2, C5, and C3 positions. By carefully selecting catalysts, bases, and reaction conditions, chemists can program the synthesis of complex, non-symmetrical tri-substituted thiophenes. This level of control is essential for advancing the fields of materials science and medicinal chemistry, enabling the development of next-generation electronic devices and novel therapeutic agents.
References
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis Online. Available at: [Link]
-
Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a ... Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes. National Institutes of Health (NIH). Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing. Available at: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. PubMed Central. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
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The Role of Boronic Acids in Modern Organic Electronics and OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Current wide and important applications of boronic acids. ResearchGate. Available at: [Link]
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Introduction: The Synthetic Importance of (3,5-Dibromothiophen-2-yl)boronic Acid
An In-depth Technical Guide on the Solubility of (3,5-Dibromothiophen-2-yl)boronic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the physicochemical principles governing its solubility, presents a validated experimental protocol for quantitative determination, and discusses the practical implications for reaction optimization and purification. By synthesizing theoretical knowledge with actionable laboratory procedures, this guide serves as an essential resource for the effective application of this versatile building block.
This compound is a specialized organoboron compound indispensable for constructing carbon-carbon bonds in complex organic molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry and materials science.[1] The reaction's efficiency, kinetics, and yield are profoundly influenced by the solubility of the boronic acid reagent in the chosen solvent system.[2] A poorly chosen solvent can lead to low reaction rates, incomplete conversion, and challenges in purification. Therefore, a deep understanding of the solubility profile of this compound is not merely a matter of physical characterization but a fundamental prerequisite for successful and reproducible synthetic outcomes.
Physicochemical Drivers of Solubility
The solubility of this compound is dictated by the interplay between its molecular structure and the properties of the solvent. Two primary structural features are key:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. In aqueous or protic media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] This moiety imparts a preference for polar solvents that can engage in hydrogen bonding. However, boronic acids are also prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which are less polar and can have drastically different solubility profiles.[4]
-
The 3,5-Dibromothiophene Ring: This heterocyclic core is significantly more hydrophobic than the boronic acid group. The two bromine atoms increase the molecule's overall molecular weight and surface area, enhancing van der Waals interactions. The thiophene ring itself contributes to the molecule's aromaticity and potential for π-π stacking interactions.
Effective dissolution requires a solvent capable of overcoming the solute-solute interactions within the crystal lattice and forming stable solute-solvent interactions. This necessitates a solvent that can adequately solvate both the polar boronic acid head and the nonpolar dibromothiophene tail.
A Validated Protocol for Experimental Solubility Determination
To ensure trustworthiness and reproducibility, a robust experimental method is essential for quantifying solubility. The following protocol describes a validated, equilibrium-based "shake-flask" method coupled with a suitable analytical technique.
Essential Materials & Equipment
-
This compound (≥97% purity)
-
Analytical grade organic solvents
-
Analytical balance (readability ±0.1 mg)
-
Scintillation vials with PTFE-lined caps
-
Thermostatically controlled orbital shaker or heating block
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer
-
Class A volumetric glassware
Step-by-Step Experimental Workflow
This procedure is adapted from standard dynamic and synthetic methods for determining the solubility of boronic acids.[5][6]
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid after equilibration is crucial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. For some systems, 48-72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the solid to settle. To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to prevent the transfer of any solid material, which would lead to erroneously high solubility values.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve. Record the dilution factor precisely.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Use this value and the dilution factor to calculate the original concentration in the saturated supernatant. The final solubility is typically expressed in mg/mL or mol/L.
Visualization of the Experimental Workflow
The logical flow of the solubility determination protocol is outlined below.
Caption: A validated workflow for determining the equilibrium solubility of a solid compound.
Solubility Profile in Common Organic Solvents
While extensive quantitative data for this specific compound is not publicly available, a qualitative and semi-quantitative profile can be constructed based on the physicochemical principles discussed and data from analogous compounds like phenylboronic acid.[6][7]
| Solvent Class | Solvent Example | Dielectric Constant (25°C) | Qualitative Solubility | Rationale & Field Insights |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Excellent hydrogen bond acceptor; effectively solvates both the boronic acid and the aromatic ring. |
| Dimethylformamide (DMF) | 36.7 | High | Strong hydrogen bond acceptor. A common and effective solvent for Suzuki-Miyaura reactions.[8] | |
| Tetrahydrofuran (THF) | 7.5 | High | Good balance of polarity and ether functionality to dissolve both parts of the molecule. Widely used in coupling chemistry.[9] | |
| Acetone | 20.7 | Moderate-High | Ketones are good solvents for boronic acids.[6] Good for initial dissolution but volatility can be a concern. | |
| Ethers | 1,4-Dioxane | 2.2 | Moderate | A very common solvent for Suzuki reactions, often used with water as a co-solvent.[1] Solubility is sufficient for reaction conditions. |
| Alcohols | Methanol / Ethanol | 32.7 / 24.6 | Moderate | Protic nature allows for H-bonding, but may promote esterification of the boronic acid over time. |
| Halogenated | Dichloromethane (DCM) | 8.9 | Low | Insufficiently polar to effectively solvate the boronic acid moiety. |
| Aromatic | Toluene | 2.4 | Low | Can dissolve the thiophene ring but struggles with the polar boronic acid. Often used in biphasic Suzuki reactions.[8] |
| Aliphatic | Hexanes / Heptane | 1.9 | Very Low / Insoluble | Nonpolar nature makes it an excellent anti-solvent, useful for precipitating the compound during purification.[6] |
Practical Implications for Synthesis and Drug Development
-
Reaction Solvent Selection: For homogeneous Suzuki-Miyaura couplings, polar aprotic solvents like THF, DMF, or dioxane are superior choices.[8] They ensure sufficient concentration of the boronic acid in the solution phase, facilitating efficient transmetalation to the palladium catalyst.
-
Purification Strategies: The compound's poor solubility in aliphatic hydrocarbons like hexanes is highly advantageous. It allows for purification by trituration or for inducing crystallization by using a solvent/anti-solvent system (e.g., dissolving in a minimal amount of THF and adding hexanes to precipitate the product).
-
Stability Considerations: Boronic acids can be susceptible to oxidative degradation, particularly in biological contexts.[10][11] While generally stable for synthesis, prolonged storage in solution, especially in the presence of oxidizing agents, should be avoided. The choice of high-purity, degassed solvents can mitigate potential side reactions.
Conclusion
This compound exhibits a solubility profile characteristic of a molecule with distinct polar and nonpolar regions. It is highly soluble in polar aprotic solvents, moderately soluble in ethers and alcohols, and poorly soluble in nonpolar hydrocarbons. This knowledge, coupled with the robust experimental protocol provided, empowers scientists to make informed decisions that enhance reaction efficiency, simplify purification, and ensure the reliable application of this valuable synthetic intermediate.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
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Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
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Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]
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Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Stella, V. J., et al. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Chemistry LibreTexts. 11: Solubility and Borax (Experiment). [Link]
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YouTube. Titration Experiment- Solubility- Finding Equilibrium Constants. [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
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Fernandes, P. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Anslyn, E. V., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. [Link]
Sources
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- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability of (3,5-Dibromothiophen-2-yl)boronic acid
An In-Depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid: Commercial Availability, Synthesis, and Applications
Introduction
This compound is a pivotal organoboron compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a thiophene ring functionalized with two bromine atoms and a boronic acid group, offers multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the commercial availability, synthesis, applications, and handling of this important reagent. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of novel conjugated polymers, functional materials, and pharmacologically active molecules.
Physicochemical Properties and Structure
A thorough understanding of the fundamental properties of this compound is essential for its effective use and storage.
-
Appearance: Typically an off-white to yellow solid.
-
Stability and Storage: Boronic acids can be sensitive to oxidation and may undergo dehydration to form boroxines. It is recommended to store this compound under inert gas in a cool, dry, and well-ventilated place.[1][4] Many suppliers recommend refrigeration at 2-8°C for long-term stability.[1]
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk quantities for process development. The availability from multiple vendors ensures a stable supply chain for researchers.
| Supplier | CAS Number | Purity | Typical Quantities | Notes |
| Sigma-Aldrich (Merck) | 1095177-31-3 | ≥95% | 1g, 5g | A well-established supplier for research-grade chemicals.[2] |
| ChemScene | 1095177-31-3 | 98+% | 250mg, 1g, 5g | Offers custom synthesis and commercial production services.[1] |
| BLD Pharm | 1095177-31-3 | ≥97% | 1g, 5g, 25g | Provides various analytical data like NMR and HPLC upon request.[3] |
| AA Blocks | Not explicitly listed, but similar compounds are available. | Typically ≥95% | Varies | Specializes in building blocks for drug discovery. |
| GlobalChemMall | Not explicitly listed, but similar compounds are available. | Varies | Bulk inquiries welcome | A platform connecting with various Chinese manufacturers.[5] |
This table is representative and not exhaustive. Researchers should verify current stock and purity levels directly with suppliers.
Synthesis of this compound)
While commercially available, circumstances may necessitate its de novo synthesis, particularly for large-scale applications or when specific purity profiles are required. A common and effective method involves a lithium-halogen exchange reaction on a suitable precursor followed by electrophilic trapping with a borate ester.
Synthetic Rationale
The synthesis leverages the differential reactivity of the protons on the thiophene ring. The most acidic proton on 2,4-dibromothiophene is at the C5 position. However, for synthesizing the target molecule, a more controlled approach starting from 2,3,5-tribromothiophene is often preferred. The bromine at the C2 position is the most reactive towards lithium-halogen exchange. This allows for the selective introduction of the boronic acid moiety at the desired position.
Illustrative Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,3,5-tribromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The mixture is stirred for 1 hour at this temperature and then allowed to warm slowly to room temperature overnight.
-
Hydrolysis & Workup: The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1-2 hours until a clear separation of layers is observed.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of two bromine atoms allows for selective mono- or di-functionalization, providing a pathway to a diverse range of complex molecules.
Key Application Areas
Sources
An In-depth Technical Guide to (3,5-Dibromothiophen-2-yl)boronic acid: Synthesis, Application, and Protocol Optimization
Abstract
(3,5-Dibromothiophen-2-yl)boronic acid is a pivotal organoboron compound, serving as a highly versatile building block in modern organic synthesis. Its unique structure, featuring a thiophene core with two bromine atoms and a boronic acid functional group, allows for sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of this reagent, targeting researchers, chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critical role in Suzuki-Miyaura cross-coupling reactions for the formation of complex organic structures. Furthermore, this document offers field-proven experimental protocols, mechanistic insights, and troubleshooting strategies to empower scientists in leveraging this powerful synthetic tool for applications in materials science and pharmaceutical development.[1][2][3]
Introduction: The Strategic Importance of a Multifunctional Building Block
Thiophene-containing conjugated polymers and molecules are at the forefront of materials science, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors.[1] The performance of these materials is intrinsically linked to the precise molecular architecture of their constituent parts. This compound emerges as a key intermediate, offering chemists a scaffold to construct complex aryl- and heteroaryl-substituted thiophenes with a high degree of control.
The strategic placement of the boronic acid at the C2 position and bromine atoms at C3 and C5 allows for differential reactivity. The carbon-boron bond is primed for Suzuki-Miyaura coupling, while the carbon-bromine bonds can participate in subsequent cross-coupling reactions, enabling the synthesis of multi-substituted, non-symmetrical thiophene derivatives.[4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this reagent.
Physicochemical Properties, Characterization, and Handling
A thorough understanding of a reagent's properties is the bedrock of reproducible science.
Key Properties and Stability Considerations
Arylboronic acids, while generally stable, are susceptible to certain degradation pathways that can compromise reaction outcomes.[5][6]
-
Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic aqueous conditions.[7][8][9] The rate of protodeboronation is highly pH-dependent and influenced by the electronic properties of the aryl group.[8][9]
-
Trimerization (Boroxine Formation): Under dehydrating conditions, three molecules of boronic acid can condense to form a cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water, the presence of boroxines can affect stoichiometry and reaction kinetics.
Expert Insight: To ensure the integrity and reactivity of this compound, it is imperative to store it in a cool, dark, and dry place under an inert atmosphere.[10] For critical applications, using a freshly opened bottle or purifying older stock is highly recommended. The use of more stable boronic esters, such as pinacol esters, is an excellent alternative for mitigating these stability issues.[5][6][11]
| Property | Value |
| CAS Number | 1095177-31-3[12][13] |
| Molecular Formula | C₄H₃BBr₂O₂S[12] |
| Molecular Weight | 285.75 g/mol [12] |
| Appearance | Typically an off-white to light yellow solid |
| pKa | ~9 (estimated, typical for arylboronic acids)[9][14] |
Spectroscopic Characterization
Verifying the identity and purity of the starting material is a non-negotiable step. Below are the expected NMR signatures.
-
¹H NMR: The spectrum is simple, showing a single resonance for the thiophene proton at the C4 position, typically observed as a singlet in the aromatic region (~7.0-7.5 ppm). The two protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show four distinct signals for the thiophene ring carbons. The carbon bearing the boronic acid (C2) will be shifted downfield, while the carbons attached to bromine (C3, C5) will also show characteristic shifts.
-
¹¹B NMR: This technique is highly informative for assessing the state of the boronic acid. The sp²-hybridized boron of the free acid typically resonates around 28-30 ppm. The formation of the sp³-hybridized tetrahedral boronate anion ([ArB(OH)₃]⁻) upon addition of a base will cause a significant upfield shift to ~3-5 ppm.[14][15]
Synthesis of this compound
The most common and reliable laboratory synthesis involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Mechanistic Rationale
The synthesis begins with 2,3,5-tribromothiophene. The bromine at the C2 position (α-position) is the most acidic and therefore the most susceptible to lithium-halogen exchange. This regioselectivity is crucial. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the deprotonation of other positions or reaction of the organolithium intermediate with another molecule of the starting material. The resulting thienyllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. The final step is an acidic workup, which hydrolyzes the borate ester to the desired boronic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol
Safety Precaution: This procedure involves pyrophoric (n-BuLi) and flammable reagents. It must be performed by trained personnel in a fume hood under a strictly inert atmosphere.
-
Vessel Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.
-
Reaction Setup: Dissolve 2,3,5-tribromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the flask in an ice bath and cautiously quench the reaction by slow addition of 2 M aqueous HCl. Stir vigorously for 1-2 hours until a clear biphasic solution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, for which its inventors were awarded the Nobel Prize in Chemistry in 2010.[16] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[17][18]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimization. The cycle consists of three primary steps:[19]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity order I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base. The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[9][20][21]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.[19]
Caption: The three key steps of the Suzuki-Miyaura reaction.
Parameter Optimization: A Guide to Rational Reaction Design
Success in Suzuki coupling hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.[16]
| Parameter | Common Choices & Rationale | Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃: These are common Pd(0) or Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) species.[19] | Pd(PPh₃)₄ is a reliable choice for many standard couplings as it's an air-stable Pd(0) source. For challenging substrates like aryl chlorides, more active precatalysts like Pd₂(dba)₃ are often required in combination with specialized ligands.[7][19] |
| Ligand | Phosphines (e.g., PPh₃, Buchwald ligands like SPhos, XPhos): Ligands stabilize the Pd center, prevent decomposition to inactive palladium black, and modulate its electronic/steric properties to influence reactivity.[6][16] | For electron-rich or sterically hindered partners, bulky, electron-donating phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are essential to promote the oxidative addition and reductive elimination steps.[7][22] |
| Base | Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄), Fluorides (KF, CsF): The base activates the boronic acid for transmetalation.[17] Its strength and solubility are critical. | K₃PO₄ is a strong, effective base often used for challenging couplings, including those with aryl chlorides.[7] Cs₂CO₃ is highly effective but more expensive. For substrates with base-sensitive functional groups (like esters), a milder base like K₂CO₃ or KF may be necessary to prevent hydrolysis.[23] |
| Solvent | Toluene, Dioxane, THF, DMF; often with water: The solvent system must solubilize all components. Aprotic polar solvents are common. The addition of water often accelerates the reaction. | A mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous base solution is a robust starting point.[24][25] Degassing the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6][7] |
Field-Proven Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a reliable starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen exposure, peroxide contamination in solvent.[6] | Ensure rigorous inert atmosphere techniques. Use freshly purified, peroxide-free solvents. Switch to a more robust precatalyst/ligand system (e.g., a Buchwald palladacycle).[19] |
| Inefficient Oxidative Addition: Aryl chloride or electron-rich/hindered aryl bromide used. | Increase reaction temperature. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos).[7] | |
| Protodeboronation of Starting Material | Excessive Base/Water/Temperature: The boronic acid is degrading faster than it is coupling.[7] | Use a milder base (e.g., KF).[23] Reduce the amount of water or run under anhydrous conditions. Lower the reaction temperature. Consider using the corresponding boronic ester for enhanced stability.[6] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve degassing of solvents and ensure a strict inert atmosphere throughout the reaction setup and duration.[7] |
| Formation of Palladium Black | Ligand Decomposition/Dissociation: The palladium catalyst is no longer stabilized and precipitates out. | Increase ligand loading. Switch to a more robust, bidentate, or chelating ligand that binds more strongly to the palladium center. |
Conclusion
This compound is a powerful and versatile reagent that enables the strategic construction of complex thiophene-based molecules. A deep understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and a systematic approach to optimizing reaction parameters are paramount for success. By implementing the protocols and insights detailed in this guide, researchers can confidently and efficiently utilize this building block to advance the fields of materials science and medicinal chemistry.
References
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- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry (RSC Publishing). 2012-12-21.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. ResearchGate. 2025-08-06.
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014-05-01.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- How can I solve my problem with Suzuki coupling? ResearchGate. 2014-12-23.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC - NIH.
- Merging Thiophene with Boron: New Building Blocks for Conjugated Materials | Request PDF. ResearchGate. 2025-12-04.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate. 2018-10-02.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. 2021-07-09.
- Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. 2022-04-18.
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- Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. 2022-05-02.
- Suzuki Coupling. Organic Chemistry Portal.
- 3-bromothiophene. Organic Syntheses Procedure.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29.
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI.
- Suzuki cross-coupling reaction. YouTube. 2020-02-14.
- Supporting information. The Royal Society of Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- This compound. ChemScene.
- Synthesis and Application of Boronic Acid Derivatives. VTechWorks. 2010-05-05.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. 2022-11-01.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- This compound | 1095177-31-3. Sigma-Aldrich.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. 2020-01-27.
- Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
- 3-Bromo-5-methylthiophene-2-boronic acid | 1351859-39-6. Sigma-Aldrich.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (3,5-Dibromothiophen-2-yl)boronic acid
This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing (3,5-Dibromothiophen-2-yl)boronic acid. This versatile building block is of significant interest to researchers in materials science and drug discovery for the synthesis of novel conjugated polymers and complex molecular architectures. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles.
Introduction: The Strategic Importance of Substituted Polythiophenes
Polythiophenes and their derivatives are a cornerstone of organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of these functional materials.[1][2] this compound serves as a unique trifunctional monomer, enabling the introduction of a variety of substituents at the 2-position of the thiophene ring while leaving the two bromine atoms available for subsequent polymerization or further functionalization.
Mechanistic Considerations for Thiophene Boronic Acids
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
For heteroaryl boronic acids, especially electron-rich systems like thiophenes, certain challenges can arise. One of the most common side reactions is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[5] Careful selection of reaction conditions is therefore paramount to achieving high yields and purity.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of a Suzuki coupling with this compound hinges on the judicious selection of the catalyst, base, and solvent system.
Table 1: Recommended Reaction Components
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation.[4] K₃PO₄ is often a good choice for heteroaryl boronic acids as it is a strong enough base to promote the reaction but can be used under anhydrous conditions to suppress protodeboronation.[6] Cs₂CO₃ is a stronger base that can be effective but may increase the risk of side reactions. KF is a milder option that can be beneficial when base-sensitive functional groups are present.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, often with a small amount of water | The solvent system must be capable of dissolving all reactants. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base.[8] However, for substrates prone to protodeboronation, anhydrous conditions using solvents like toluene or dioxane with a finely powdered, dry base are recommended.[5][6] |
| Reaction Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Generally, elevated temperatures are required to drive the reaction to completion. |
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl bromides. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
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Palladium catalyst for (3,5-Dibromothiophen-2-yl)boronic acid cross-coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of (3,5-Dibromothiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene-based molecular scaffolds are integral to a multitude of applications, from pharmaceuticals and agrochemicals to advanced organic electronic materials.[1] Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering a direct route to functionalize these heterocyclic cores.[2][3]
This guide focuses on a particularly valuable building block: This compound . The presence of two distinct bromine atoms, coupled with a boronic acid moiety, provides a platform for sequential and site-selective cross-coupling reactions. This allows for the controlled, stepwise synthesis of complex, unsymmetrically substituted thiophenes, which is a significant advantage in creating diverse molecular libraries for screening and development.
This document serves as a comprehensive technical guide, moving from the fundamental reaction mechanism to practical, field-tested protocols and troubleshooting strategies.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our thiophene boronic acid) with an organohalide.[2][4] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond (C-Br) of the coupling partner (an aryl halide, for example). This oxidizes the palladium center from Pd(0) to a square-planar Pd(II) intermediate.[3][5]
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group (the thiophene ring) to the Pd(II) center, displacing the halide and forming a new Pd(II)-thiophene complex.[2][3] The choice of base is critical in this step to ensure efficient transmetalation without promoting unwanted side reactions.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][5]
Strategic Considerations for this compound
Coupling this specific substrate presents unique challenges and opportunities that must be managed for a successful outcome.
Challenge 1: Regioselectivity
The two bromine atoms on the thiophene ring are not equally reactive. The C-Br bond at the 5-position (alpha to the sulfur) is electronically distinct from the C-Br bond at the 3-position (beta to the sulfur). In palladium-catalyzed couplings of dibromothiophenes, the reaction generally occurs preferentially at the more reactive C5 position.[1] This inherent selectivity is a powerful tool, as it allows for the synthesis of mono-substituted products by carefully controlling the stoichiometry of the coupling partner (using ~1.0 equivalent). To achieve di-substitution, an excess of the coupling partner (>2.0 equivalents) and often more forcing conditions are required.[1]
Challenge 2: Protodeboronation
Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base) and replaced with a hydrogen atom.[6] Heteroaryl boronic acids, particularly those of five-membered rings like thiophene, are highly susceptible to this process.[7][8] This side reaction consumes the starting material and reduces the yield of the desired product.
Mitigation Strategies for Protodeboronation:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides (NaOH, KOH). These bases are strong enough to facilitate transmetalation but minimize the rate of protodeboronation.[6]
-
Highly Active Catalysts: Employ modern palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These catalysts promote a very fast rate of cross-coupling, which can outcompete the slower protodeboronation reaction.[7][9]
-
Boronic Acid Derivatives: For particularly stubborn cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under the reaction conditions.[6][10]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is arguably the most critical parameter for success. While classical catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems offer superior activity, stability, and broader substrate scope, especially for challenging heteroaryl couplings.
| Catalyst System Component | Example(s) | Key Features & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Simple, common Pd(II) and Pd(0) sources. Require in-situ combination with a phosphine ligand to form the active catalyst. |
| "Classical" Ligands | PPh₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard, but often requires higher temperatures and catalyst loadings. |
| Bulky, Electron-Rich Monodentate Ligands | SPhos, XPhos, RuPhos | (Recommended) These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. They are highly effective for coupling heteroaryl compounds and can often be used at lower temperatures and catalyst loadings, which helps suppress side reactions like protodeboronation.[7][9] |
| Palladium Pre-catalysts | XPhos G3, SPhos G3 | These are stable Pd(II) complexes that contain the ligand and rapidly generate the active Pd(0) species under the reaction conditions. Their use leads to more reproducible results and is highly recommended for coupling unstable boronic acids.[6][7] |
| Ferrocenyl Ligands | dppf (in Pd(dppf)Cl₂) | A robust ligand that provides good stability to the catalyst. Often used for a wide range of Suzuki couplings.[11] |
Experimental Protocols
Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (gloves, safety glasses) must be worn. Reactions under an inert atmosphere require proper training.
Protocol 1: Selective Mono-Arylation at the 5-Position
This protocol is designed to selectively couple an aryl bromide at the 5-position of the thiophene ring, leveraging the differential reactivity of the C-Br bonds.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
XPhos G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (solvent)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide of choice, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos G3 pre-catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 2: Double (Di-Aryl) Suzuki Coupling
This protocol aims to substitute both bromine atoms by using an excess of the coupling partner.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (4.0 equiv)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
-
Round-bottom flask with reflux condenser, stir bar, inert atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask, add the aryl bromide and this compound.
-
Solvent & Base Addition: Add toluene, ethanol, and a 2 M aqueous solution of sodium carbonate.
-
Degassing: Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-coupled intermediate and the formation of the di-substituted product.
-
Work-up: Cool the reaction to room temperature. Add water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash column chromatography to isolate the di-arylated thiophene product.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for optimizing reaction outcomes.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of complex, functionalized thiophenes. Success hinges on a clear understanding of the underlying reaction mechanism and a strategic approach to experimental design. By carefully selecting a modern, highly active palladium catalyst system, controlling reaction stoichiometry to achieve the desired level of substitution, and choosing conditions that minimize protodeboronation, researchers can efficiently access a vast chemical space of novel thiophene derivatives for applications across the chemical sciences.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
BMC Chemistry. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
Milano-Bicocca University. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. [Link]
-
James Cook University. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
ResearchGate. Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. C4‐Selective Oxidative Coupling of Thiophenes with Arylboron Compounds: Influence of Solvent Acidity and Boron Substitution. [Link]
-
ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Synthesis of Conjugated Polythiophenes via Suzuki-Miyaura Coupling of (3,5-Dibromothiophen-2-yl)boronic acid: An Application Note and Detailed Protocol
Introduction: The Significance of Thiophene-Based Conjugated Polymers
Conjugated polymers, characterized by their alternating single and double-bonded backbone, have emerged as a cornerstone of modern materials science, bridging the gap between traditional semiconductors and flexible organic materials. Among this class of macromolecules, polythiophene and its derivatives are particularly prominent due to their excellent charge transport properties, environmental stability, and the tunability of their electronic and optical characteristics through synthetic modification. These attributes make them highly sought-after for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1][2][3]
The precise synthesis of these materials is paramount, as factors such as regioregularity, molecular weight, and polydispersity have a profound impact on their performance. The Suzuki-Miyaura cross-coupling reaction has become a powerful and versatile tool for the synthesis of conjugated polymers, offering high functional group tolerance and mild reaction conditions.[4][5] This application note provides a detailed guide to the synthesis of a polythiophene derivative using (3,5-Dibromothiophen-2-yl)boronic acid as a key monomer. We will delve into the mechanistic underpinnings of the polymerization, provide a step-by-step experimental protocol, and outline the necessary characterization techniques to validate the synthesis.
The Strategic Choice of this compound
The monomer, this compound, is strategically designed for controlled polymerization. The presence of two bromine atoms and one boronic acid group on the thiophene ring allows for a self-condensing "A-B2" type polymerization. This approach can lead to the formation of hyperbranched or cross-linked polymer structures, which can be advantageous for certain applications by promoting isotropic charge transport. Alternatively, this monomer can be co-polymerized with a diboronic acid or dibromide co-monomer to create linear, alternating copolymers with precisely controlled electronic properties.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, the boronic acid on the thiophene monomer) and an organohalide (the bromine atoms on the same or another monomer unit). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition: A low-valent palladium(0) catalyst, typically stabilized by phosphine ligands, reacts with the aryl bromide of a monomer unit. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a square planar palladium(II) complex.
-
Transmetalation: The boronic acid portion of another monomer unit, activated by a base, transfers its organic group (the thiophene ring) to the palladium(II) complex, displacing the bromide. This forms a new palladium(II) intermediate with two organic substituents.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond that links the two thiophene units. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This cycle repeats, leading to the growth of the polymer chain.
Experimental Section
PART 1: Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Major Chemical Supplier | Store under inert atmosphere. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Major Chemical Supplier | Air and moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier | Finely ground before use. |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier | Use from a solvent purification system or freshly distilled. |
| Deionized Water | High Purity | --- | Degassed prior to use. |
| Methanol | ACS Grade | Major Chemical Supplier | For polymer precipitation. |
| Acetone | ACS Grade | Major Chemical Supplier | For washing. |
| Hexane | ACS Grade | Major Chemical Supplier | For Soxhlet extraction. |
| Chloroform | ACS Grade | Major Chemical Supplier | For Soxhlet extraction and GPC eluent. |
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Organoboronic acids can be irritants; avoid inhalation and skin contact.
-
Anhydrous solvents are flammable and should be handled with care.
PART 2: Detailed Polymerization Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura polymerization of thiophene derivatives.[5][8][9]
1. Reaction Setup: a. To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 3.46 mmol) and anhydrous potassium carbonate (1.43 g, 10.38 mmol, 3.0 equiv). b. The flask is then evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.
2. Catalyst and Solvent Addition: a. Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.080 g, 0.069 mmol, 2 mol%). b. Using a cannula, transfer 40 mL of anhydrous toluene to the flask, followed by 10 mL of degassed deionized water.
3. Polymerization Reaction: a. The reaction mixture is heated to 90 °C with vigorous stirring. b. The reaction is allowed to proceed for 48 hours under a continuous nitrogen atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution and a change in color.
4. Polymer Precipitation and Initial Wash: a. After 48 hours, the reaction is cooled to room temperature. b. The reaction mixture is slowly poured into 400 mL of vigorously stirring methanol. A dark, fibrous precipitate should form. c. The precipitate is collected by vacuum filtration. d. The collected solid is washed sequentially with 100 mL of deionized water, 100 mL of methanol, and 100 mL of acetone to remove inorganic salts and residual catalyst. e. The polymer is dried in a vacuum oven at 40 °C overnight.
PART 3: Polymer Purification by Soxhlet Extraction
To obtain a polymer with optimal electronic properties, it is crucial to remove low molecular weight oligomers and residual catalyst. Soxhlet extraction is a highly effective method for this purpose.[10][11][12][13]
1. Soxhlet Setup: a. A cellulose extraction thimble is charged with the crude polymer. b. The thimble is placed in a Soxhlet extractor fitted with a reflux condenser and a round-bottom flask containing the extraction solvent.
2. Sequential Extraction: a. Hexane Wash: The polymer is first extracted with hexane for 24 hours. This step removes any remaining low molecular weight, non-polar impurities and oligomers. The hexane-soluble fraction is discarded. b. Chloroform Extraction: The solvent in the round-bottom flask is replaced with chloroform. The polymer is then extracted with chloroform for 24 hours. The desired polymer is soluble in chloroform and will be collected in the round-bottom flask.
3. Final Precipitation and Drying: a. The chloroform solution containing the purified polymer is concentrated using a rotary evaporator. b. The concentrated solution is then precipitated into 400 mL of vigorously stirring methanol. c. The purified polymer is collected by vacuum filtration and dried in a vacuum oven at 40 °C to a constant weight.
Characterization and Expected Results
Molecular Weight Analysis (Gel Permeation Chromatography - GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14][15][16]
| Parameter | Expected Value | Significance |
| Mn (Number-Average Molecular Weight) | 10 - 50 kDa | Influences solubility and processability. |
| Mw (Weight-Average Molecular Weight) | 20 - 100 kDa | Correlates with bulk properties like mechanical strength. |
| PDI (Polydispersity Index) | 1.5 - 2.5 | A measure of the breadth of the molecular weight distribution. Lower values indicate a more uniform polymer. |
Note: GPC results for conjugated polymers can be overestimated when using polystyrene standards due to the rigid nature of the polymer backbone.[14][15]
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the polymer structure and assessing its regioregularity.[17][18] For a polymer derived from this compound, the spectra are expected to be complex due to the hyperbranched nature. In the case of a linear alternating copolymer, more defined signals would be observed. The aromatic region of the ¹H NMR spectrum (typically 6.5-7.5 ppm) will show broad signals corresponding to the thiophene protons.
2. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer.[19][20]
| Measurement | Expected Observation | Interpretation |
| Solution λ_max | 400 - 450 nm | Corresponds to the π-π* transition of the conjugated backbone in a dissolved state. |
| Thin Film λ_max | 450 - 550 nm | A red-shift compared to the solution spectrum indicates intermolecular π-stacking and a more ordered structure in the solid state. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
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Application Notes and Protocols for (3,5-Dibromothiophen-2-yl)boronic acid in Organic Electronics
Introduction: A Versatile Building Block for High-Performance Conjugated Polymers
(3,5-Dibromothiophen-2-yl)boronic acid is a pivotal monomer in the synthesis of novel conjugated polymers for advanced organic electronic applications. Its unique structure, featuring a thiophene ring functionalized with two bromine atoms and a boronic acid group, offers multiple avenues for polymerization, leading to polymers with tunable electronic and optical properties. The presence of the boronic acid moiety makes it particularly well-suited for Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds. This allows for the creation of well-defined, regioregular polythiophene derivatives, which are essential for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and efficient charge separation and transport in organic photovoltaics (OPVs).[1][2]
The strategic placement of the bromine atoms allows for further functionalization or controlled polymerization, enabling the synthesis of complex polymer architectures. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of high-performance conjugated polymers and their subsequent application in OFETs and OPVs.
PART 1: Polymer Synthesis via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our thiophene boronic acid) and an organohalide.[3] This reaction is highly tolerant of various functional groups and offers excellent control over the polymer's structure.[4]
Reaction Principle
The polymerization of this compound can proceed via a self-condensation reaction, where the boronic acid group of one monomer reacts with a bromine atom of another. This process is facilitated by a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight and regioregular polymers.[1][5]
Detailed Protocol for Polymer Synthesis
This protocol is adapted from established Suzuki-Miyaura polycondensation procedures for thiophene-based monomers.[4][6]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Methanol
-
Acetone
-
Chloroform
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and deionized water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers.
-
The purified polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform or chlorobenzene).
-
-
Drying: Dry the polymer under vacuum at 40-50 °C for 24 hours.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and optical properties.
| Parameter | Technique | Expected Outcome |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn in the range of 10-50 kDa, PDI < 2.5 |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic peaks corresponding to the polythiophene backbone. |
| Optical Properties | UV-Vis Spectroscopy | Absorption maximum (λ_max) in the range of 400-550 nm in solution and thin film. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 300 °C. |
PART 2: Application in Organic Field-Effect Transistors (OFETs)
The synthesized polythiophene derivative can be used as the active semiconductor layer in an OFET. A bottom-gate, top-contact architecture is a common and reliable configuration for testing new materials.[7][8]
Protocol for OFET Fabrication and Characterization
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (serves as gate electrode and dielectric)
-
Synthesized polythiophene derivative
-
Chlorobenzene or other suitable organic solvent
-
Gold (Au) for source/drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a nitrogen stream. Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to improve the surface energy.
-
Active Layer Deposition:
-
Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the cleaned Si/SiO₂ substrate at a suitable speed (e.g., 1500-3000 rpm) to obtain a thin film (typically 30-50 nm).
-
-
Annealing: Anneal the polymer film at a temperature just below its glass transition temperature (typically 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to improve the film morphology and crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) through a shadow mask onto the polymer film using thermal evaporation. The channel length and width are defined by the shadow mask.
-
OFET Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or in air.
Expected Performance Metrics
| Parameter | Definition | Target Value |
| Hole Mobility (μ) | The average drift velocity of charge carriers per unit electric field. | > 0.01 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state to the "off" state. | > 10⁴ |
| Threshold Voltage (V_th) | The gate voltage at which the transistor starts to conduct. | 0 to -20 V |
PART 3: Application in Organic Photovoltaics (OPVs)
The synthesized polymer can act as the electron donor material in a bulk heterojunction (BHJ) OPV device, typically blended with a fullerene derivative as the electron acceptor.[9][10][11]
Protocol for OPV Fabrication and Characterization
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized polythiophene derivative (Donor)
-
[8][8]-Phenyl-C₆₁-butyric acid methyl ester (PCBM) or[8][8]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (Acceptor)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (Hole Transport Layer)
-
Chlorobenzene or dichlorobenzene
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning: Clean the ITO substrates using the same procedure as for OFETs.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-140 °C for 15 minutes in air.
-
Active Layer Deposition:
-
Prepare a blend solution of the synthesized polymer and PCBM (e.g., in a 1:1 or 1:2 weight ratio) in chlorobenzene. The total concentration is typically 20-30 mg/mL.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
-
Annealing: Anneal the active layer at a suitable temperature (e.g., 100-150 °C) for 10-30 minutes to optimize the morphology of the blend.
-
Cathode Deposition: Deposit a bilayer cathode of Ca (20-30 nm) followed by Al (80-100 nm) through a shadow mask using thermal evaporation.
-
OPV Characterization: Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²).
Expected Performance Metrics
| Parameter | Definition | Target Value |
| Power Conversion Efficiency (PCE) | The ratio of the electrical power produced by the cell to the power of the incident light. | > 2% |
| Open-Circuit Voltage (V_oc) | The maximum voltage available from a solar cell when no current is flowing. | > 0.6 V |
| Short-Circuit Current Density (J_sc) | The current density through the solar cell when the voltage across it is zero. | > 5 mA/cm² |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. | > 50% |
Conclusion and Future Outlook
This compound is a highly promising building block for the synthesis of advanced conjugated polymers for organic electronics. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize novel polythiophene derivatives and to evaluate their performance in OFETs and OPVs. The versatility of this monomer allows for further molecular engineering, such as the introduction of different side chains or the copolymerization with other aromatic units, to further optimize the material properties and device performance. Future work could focus on exploring different catalyst systems to achieve even better control over the polymerization and on investigating the long-term stability of devices fabricated with these new materials.
References
- Faure, M. D. M., & Lessard, B. H. (2020). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Journal of Materials Chemistry C, 8(48), 17033-17055.
- Hiorns, R. C., et al. (2009). Synthesis, Characterization and Properties of Regioregular Polythiophene-Based Materials.
- Lessard, B. H., et al. (2021). Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions.
- Liu, J., et al. (2015). An efficient approach to prepare boronate core-shell polymer nanoparticles for glycoprotein recognition via combined distillation precipitation polymerization and RAFT media precipitation polymerization.
- Garnier, F., et al. (1994). An all-organic" soft" thin film transistor with very high carrier mobility.
- Güneş, S., Neugebauer, H., & Sariciftci, N. S. (2007). Conjugated polymer-based organic solar cells. Chemical reviews, 107(4), 1324-1338.
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregularly substituted poly(3-alkylthiophenes).
- Miyakoshi, R., Yokoyama, A., & Yokozawa, T. (2011). Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization.
- Sariciftci, N. S., Smilowitz, L., Heeger, A. J., & Wudl, F. (1992). Photoinduced electron transfer from a conducting polymer to buckminsterfullerene. Science, 258(5087), 1474-1476.
- Sirringhaus, H., et al. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
- Tamba, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC advances, 10(7), 3939-3966.
- Yokozawa, T., & Yokoyama, A. (2018). Advances in Molecular Design and Synthesis of Regioregular Polythiophenes. Accounts of Chemical Research, 51(7), 1545-1554.
- Iovu, M. C., et al. (2007). End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization. Macromolecules, 40(14), 4733-4735.
- Lessard, B. H., et al. (2021). Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions.
- Wang, N. X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233-244.
- Kim, J., et al. (2021). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer.
- Jabbar, A. A. H. (2018). Synthesis and Characterization of poly(3-hexylthiophene). Journal of Physics: Conference Series, 1003(1), 012056.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(30), 5476-5484.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(30), 5476-5484.
- Wang, N. X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
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- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis of Thiophene-Based Materials Using (3,5-Dibromothiophen-2-yl)boronic acid
<-4.0>
Introduction
Thiophene-based conjugated polymers are foundational materials in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic and optical properties of these materials are highly tunable through the chemical modification of the polymer backbone. (3,5-Dibromothiophen-2-yl)boronic acid is a key building block for the synthesis of well-defined thiophene-containing materials. Its bifunctional nature, possessing both bromine atoms and a boronic acid group, allows for versatile and controlled polymerization strategies, most notably through Suzuki-Miyaura cross-coupling reactions.
This guide provides an in-depth technical overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel thiophene-based materials. We will explore the chemical rationale behind the experimental choices, provide step-by-step procedures, and discuss the characterization of the resulting materials.
Reagent Overview: this compound
This compound (CAS No. 1095177-31-3) is a versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[1][2]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄H₃BBr₂O₂S |
| Molecular Weight | 285.75 g/mol |
| Appearance | Typically an off-white to beige powder |
| Storage | Store in a dry, well-ventilated place at 2-8°C.[1] |
Handling and Safety Considerations
This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] For detailed safety information, consult the Safety Data Sheet (SDS).
Stability and Reactivity
Boronic acids are generally stable compounds but can be susceptible to oxidation and degradation under certain conditions.[6][7][8] The presence of two bromine atoms on the thiophene ring of this compound influences its reactivity. These electron-withdrawing groups can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Core Application: Suzuki-Miyaura Cross-Coupling for Polymer Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[9][10] It involves the reaction of an organoboron compound (like our thiophene boronic acid) with an organic halide in the presence of a palladium catalyst and a base. This reaction is central to the synthesis of a vast array of conjugated polymers.
General Reaction Scheme
The polymerization of thiophene-based materials using this compound typically involves a reaction with a dihaloaromatic comonomer. This allows for the creation of alternating copolymers with tunable electronic properties.
Caption: General workflow for Suzuki-Miyaura polymerization.
The Catalytic Cycle: A Deeper Look
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Synthesis of an Alternating Fluorene-Thiophene Copolymer
This protocol details the synthesis of a copolymer of 9,9-dioctylfluorene and thiophene, a class of materials known for their blue emission and good thermal stability.[11]
Materials and Reagents
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.05 eq), 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add toluene (to achieve a monomer concentration of ~0.1 M) and a 2 M aqueous solution of K₂CO₃ (4 eq).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.
-
Dry the polymer under vacuum at 40-50 °C.
-
Typical Reaction Conditions for Suzuki Polycondensation
| Parameter | Typical Range/Value | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | Pd(PPh₃)₄ is a common, commercially available catalyst. The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[9] K₃PO₄ is often used for challenging couplings.[12][13] |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water | A two-phase system is often employed to dissolve both the organic monomers and the inorganic base. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition. |
| Reaction Time | 12-72 hours | Polymerization reactions are typically run for extended periods to achieve high molecular weights. |
Characterization of Thiophene-Based Materials
Once synthesized, the thiophene-based polymers must be thoroughly characterized to determine their structure, molecular weight, and properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer repeating unit.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the polymer.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[15]
Optical and Electrochemical Properties
-
UV-Vis Spectroscopy: This technique is used to determine the absorption spectrum of the polymer, from which the optical bandgap can be estimated.[11][15][16]
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emissive properties of the material.[11]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer.
Conclusion
This compound is a pivotal building block for the synthesis of advanced thiophene-based materials. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for constructing well-defined polymers with tailored properties. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can develop novel materials for a wide range of applications in organic electronics and beyond. The protocols and insights provided in this guide serve as a foundation for the successful preparation and study of these exciting materials.
References
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Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications. [Link]
-
Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. JEPT - Journal for Electrochemistry and Plating Technology. [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC - NIH. [Link]
-
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. [Link]
-
Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains. PMC - NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
-
Model reaction of 2,5-dibromothiophene 116 with phenylboronic acid ester 115. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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Application Notes & Protocols: (3,5-Dibromothiophen-2-yl)boronic acid as a Versatile Building Block in Organic Synthesis
Abstract
(3,5-Dibromothiophen-2-yl)boronic acid has emerged as a pivotal bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive boronic acid group and two distinct bromine atoms on a thiophene core, offers synthetic chemists a powerful tool for the regioselective construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of π-conjugated polymers and materials for organic electronics. Detailed, field-proven protocols, mechanistic insights, and troubleshooting advice are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile reagent.
Introduction: The Strategic Advantage of this compound
The thiophene ring is a foundational motif in a vast array of functional organic materials and biologically active compounds.[1][2] Its incorporation into molecular structures can significantly influence electronic properties, planarity, and intermolecular interactions. This compound, with its strategic placement of reactive sites, provides a pre-functionalized scaffold that allows for sequential and site-selective carbon-carbon bond formation.
The primary utility of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is renowned for its mild conditions, high functional group tolerance, and the stability of its boronic acid reagents.[3][4] The two bromine atoms on the thiophene ring exhibit differential reactivity, which can be exploited to build complex, non-symmetrical molecules, a crucial capability in the fields of materials science and medicinal chemistry.[2][5]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for its successful application and storage.
| Property | Value |
| CAS Number | 1095177-31-3[6] |
| Molecular Formula | C₄H₃BBr₂O₂S[6] |
| Molecular Weight | 285.75 g/mol [6] |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, Toluene, THF, DMF) and aqueous base. |
| Storage | Store in a cool, dry, well-ventilated area away from moisture and strong oxidizing agents. Refrigeration is recommended for long-term stability to minimize potential protodeboronation. |
Core Applications in Organic Synthesis
A. Synthesis of π-Conjugated Polymers for Organic Electronics
The most prominent application of this compound is in the synthesis of conjugated polymers for organic electronic devices such as Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).[1][7] Thiophene-based polymers are valued for their excellent charge transport properties and tunable optoelectronic characteristics.[8][9]
By employing Suzuki polycondensation, this compound can be reacted with various aromatic dibromides to create donor-acceptor (D-A) copolymers.[10][11] The thiophene unit typically acts as the electron-rich donor, and its coupling with electron-deficient monomers allows for precise tuning of the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7][8] This control over the electronic band gap is critical for optimizing device performance, such as light absorption in solar cells.[7][8][12]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often chosen. These ligands facilitate the oxidative addition step, especially with less reactive aryl bromides, and promote the reductive elimination step to afford the desired polymer.[13]
-
Base: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid by converting it to a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step in the catalytic cycle.[3][5]
-
Solvent System: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is commonly used. This system dissolves both the organic-soluble monomers and catalyst and the water-soluble inorganic base, allowing them to interact effectively at the interface.
B. Step-Wise Functionalization for Complex Molecules
The differential reactivity of the C-B and C-Br bonds allows for a sequential cross-coupling strategy. The boronic acid group typically reacts first under standard Suzuki-Miyaura conditions. The resulting mon-coupled product, which still contains two bromine atoms, can then undergo further coupling reactions. The bromine at the 5-position is generally more reactive than the bromine at the 3-position in subsequent couplings, offering a pathway for regioselective synthesis of trisubstituted thiophenes.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for synthesizing a thiophene-based copolymer using this compound.
Objective: To synthesize a copolymer of this compound and a representative aryl dibromide (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Diagram: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl Dibromide (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (1-3 mol%)
-
Base: 2 M aqueous solution of Sodium Carbonate (Na₂CO₃)
-
Solvent: Toluene or Dioxane
-
End-capping agent: Phenylboronic acid or Bromobenzene
-
Precipitation Solvent: Methanol
-
Purification Solvents: Acetone, Hexane, Chloroform
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the comonomer, aryl dibromide (1.0 eq).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) via cannula or syringe.
-
Degassing: Sparge the resulting mixture with argon for 20-30 minutes to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base and Catalyst Addition: While stirring, add the 2 M Na₂CO₃ solution (typically 3-4 equivalents per monomer unit). The mixture should be biphasic. Add the palladium catalyst to the stirring mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 24-48 hours. The progress of polymerization can often be monitored by an increase in viscosity or by taking small aliquots for analysis (GPC, NMR).
-
End-Capping: To ensure termination and functionalize polymer chain ends, add a small amount of an end-capping agent. Add phenylboronic acid (~0.1 eq) to cap bromide ends or bromobenzene (~0.1 eq) to cap boronic acid ends. Stir at reflux for an additional 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with additional toluene or chloroform and pour the solution slowly into a large volume of vigorously stirring methanol. The polymer should precipitate as a solid.
-
Initial Purification: Allow the suspension to stir for several hours. Collect the precipitated polymer by filtration. Wash the solid sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
Soxhlet Extraction: For high-purity material required for electronic devices, further purification by Soxhlet extraction is critical. Sequentially extract the crude polymer with methanol, acetone, and hexane to remove low molecular weight impurities. Finally, extract with a good solvent for the polymer (e.g., chloroform or chlorobenzene) to collect the desired fraction.
-
Final Product: Concentrate the purified polymer solution using a rotary evaporator and dry the final product under high vacuum overnight.
Mechanistic Considerations & Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[14]
-
Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide.[3][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[14]
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura reaction.
Common Issues and Solutions
-
Low Molecular Weight / Incomplete Reaction:
-
Cause: Inefficient catalyst, presence of oxygen, or non-stoichiometric monomer balance.
-
Solution: Ensure thorough degassing. Use a more active catalyst/ligand system. Re-verify the purity and exact molar quantities of your monomers.
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
Cause: The C-B bond can be cleaved by acidic protons or prolonged heating in the presence of water, especially at high pH.
-
Solution: Use a moderate excess of base. Avoid unnecessarily long reaction times. Store the boronic acid under dry conditions.
-
-
Homocoupling (Glaser-type Side Reaction):
-
Cause: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Rigorous exclusion of oxygen through proper degassing techniques is the most effective preventative measure.
-
Conclusion
This compound is a high-value, strategic building block for the synthesis of functional organic materials. Its utility in creating well-defined, thiophene-containing conjugated polymers via Suzuki-Miyaura polycondensation is well-established and critical for advancing the field of organic electronics. By understanding the underlying reaction mechanisms and adhering to robust experimental protocols, researchers can effectively leverage this reagent to construct novel materials with tailored optoelectronic properties for a wide range of applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Jo, J. et al. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules.
- Frantz, D.E. et al. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC.
- ChemScene. This compound.
- Organic Chemistry Portal. Suzuki Coupling.
- Akhtar, M.J. et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
- RMIT University. Design and synthesis of optoelectronic materials for organic photovoltaic applications.
- Ciofini, I. et al. Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications. Molecules.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Fu, G.C. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. J. Am. Chem. Soc.
- RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry.
- Garg, N.K. et al. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- Sigma-Aldrich. This compound.
- Kosaka, K. et al. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances.
- The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. Model reaction of 2,5-dibromothiophene 116 with phenylboronic acid ester 115.
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- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (3,5-Dibromothiophen-2-yl) Building Blocks for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving (3,5-dibromothiophen-2-yl) derivatives, key intermediates in the synthesis of advanced organic materials and pharmaceuticals. A critical clarification is addressed herein: while the topic specifies "(3,5-Dibromothiophen-2-yl)boronic acid" in the context of Stille coupling, this reagent is, in fact, utilized in Suzuki-Miyaura coupling. This guide will therefore focus on the scientifically accurate Suzuki coupling of this compound and, for completeness, will also detail the analogous Stille coupling, which requires an organotin derivative. By providing detailed protocols, mechanistic insights, and optimization strategies for both reactions, this document serves as an essential resource for researchers engaged in the synthesis of thiophene-based functional materials.
Introduction: The Thiophene Scaffold and the Power of Cross-Coupling
Thiophene-containing molecules are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.[1] Polythiophenes, for instance, are a class of conducting polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The strategic functionalization of the thiophene ring is paramount to tuning the optical and electronic properties of these materials.
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the precise formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.[2] Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods.
A crucial distinction must be made at the outset. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[3] In contrast, the Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide or triflate.[4] Therefore, the specified reagent, This compound , is a substrate for Suzuki coupling, not Stille coupling. This guide will provide detailed protocols for the Suzuki coupling of this boronic acid and will also describe the corresponding Stille coupling using a stannylated thiophene derivative.
Mechanistic Overview: Suzuki vs. Stille Coupling
Both Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium(0) catalyst. The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.
-
Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
Diagram: Generalized Catalytic Cycle for Suzuki and Stille Coupling
Caption: Generalized catalytic cycle for Suzuki and Stille cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details the synthesis of 2-aryl-3,5-dibromothiophenes, which can be further functionalized at the remaining bromine position.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1095177-31-3 | 285.75 g/mol | e.g., ChemScene |
| Aryl Halide (e.g., 4-bromotoluene) | 106-38-7 | 171.04 g/mol | Standard Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Standard Supplier |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | Standard Supplier |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Degas the resulting mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization and Considerations
-
Base: The choice of base is critical. While potassium carbonate is a common choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better yields for certain substrates.[5][6]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene or THF can be used as alternatives to 1,4-dioxane.[7][8]
-
Catalyst and Ligand: For challenging couplings, more advanced catalyst systems, such as palladium acetate with a bulky phosphine ligand (e.g., SPhos, XPhos), can be employed to improve reaction rates and yields.[9]
-
Protodeborylation: Thiophene boronic acids can be susceptible to protodeborylation (cleavage of the C-B bond).[9] Using milder bases, lower reaction temperatures, and highly active catalysts can minimize this side reaction.[9]
Diagram: Suzuki Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Application Protocol: Stille Coupling of a (3,5-Dibromothiophen-2-yl)stannane
For a true Stille coupling, the corresponding organotin reagent is required. This protocol outlines the coupling of 2-(tributylstannyl)-3,5-dibromothiophene with an aryl halide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 2-(Tributylstannyl)-3,5-dibromothiophene | N/A | 531.93 g/mol | Synthesized from 2,3,5-tribromothiophene |
| Aryl Halide (e.g., 4-iodotoluene) | 624-31-7 | 218.04 g/mol | Standard Supplier |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 g/mol | Standard Supplier |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 g/mol | Standard Supplier |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | Standard Supplier |
Experimental Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-(tributylstannyl)-3,5-dibromothiophene (1.0 mmol, 1.0 equiv) and the aryl halide (1.1 mmol, 1.1 equiv) in anhydrous toluene (10 mL).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture.
-
Purification: Purify the residue by flash column chromatography. To remove tin byproducts, a potassium fluoride (KF) wash can be employed.[10]
Optimization and Considerations
-
Toxicity of Organotin Compounds: Organotin reagents are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] All waste containing tin must be disposed of as hazardous waste.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and yield. Electron-rich and bulky ligands often accelerate the reaction.
-
Additives: In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.[10]
-
Purification: The removal of tin byproducts can be challenging. In addition to KF washes, treatment with 1,2-ethanedithiol or specific tin scavengers may be necessary.
Characterization of Products
The synthesized thiophene derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
UV-Vis and Fluorescence Spectroscopy: For materials intended for optoelectronic applications, these techniques are used to determine the absorption and emission properties.
Conclusion
The palladium-catalyzed cross-coupling of (3,5-dibromothiophen-2-yl) derivatives is a powerful strategy for the synthesis of functionalized thiophenes. While it is important to distinguish between the appropriate use of boronic acids in Suzuki coupling and organostannanes in Stille coupling, both methodologies offer versatile routes to novel materials. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors.
References
-
Shaikh, J. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 51. Available from: [Link]
-
Rehman, A. et al. (2020). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Polycyclic Aromatic Compounds, 42(4), 1-13. Available from: [Link]
-
Shaikh, J. et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(11), 1839. Available from: [Link]
-
Al-Hourani, B. J. et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 43(1), 1-13. Available from: [Link]
-
Shaikh, J. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(1), 133. Available from: [Link]
-
Gunduz, S. et al. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Polycyclic Aromatic Compounds, 1-17. Available from: [Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available from: [Link]
-
Hudson, J. B. et al. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 7(5), 403-406. Available from: [Link]
-
Carsten, B. et al. (2011). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews, 111(3), 1493-1528. Available from: [Link]
-
Wang, C. et al. (2013). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. Organic Letters, 15(18), 4876-4879. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Stille Coupling. Available from: [Link]
-
NROChemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts (2023). Stille Coupling. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available from: [Link]
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- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 10. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: (3,5-Dibromothiophen-2-yl)boronic acid in C-C Bond Formation
Abstract
(3,5-Dibromothiophen-2-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly for constructing complex π-conjugated systems used in organic electronics and for creating novel scaffolds in medicinal chemistry. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon (C-C) bonds. This document provides an in-depth guide to the reaction mechanism, offers field-proven insights into optimizing reaction conditions, and presents a detailed, self-validating experimental protocol for its application.
Introduction: The Significance of the Thiophene Moiety
Thiophene and its derivatives are foundational components in a vast array of functional materials and pharmaceuticals. Their unique electronic p[1][2][3]roperties and structural rigidity make them ideal for constructing organic semiconductors, polymers for photovoltaic cells, and active pharmaceutical ingredients. (3,5-Dibromothiophen-2-yl[2][3])boronic acid serves as a highly versatile trifunctional reagent. The boronic acid group at the C2 position is primed for selective Suzuki-Miyaura coupling, while the two bromine atoms at the C3 and C5 positions offer handles for subsequent, orthogonal cross-coupling reactions, enabling the programmed, regioselective synthesis of complex, multi-substituted thiophene derivatives.
The Suzuki-Miya[6]ura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation using boronic acids. The catalytic cycle, whic[4][5][6]h revolves around a palladium catalyst, can be broken down into three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.
The Catalyti[7][8][10]c Cycle
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species reacts with an organic halide (e.g., an aryl bromide partner for our thiophene boronic acid), inserting itself into the carbon-halogen bond. This irreversible step oxidizes the palladium from Pd(0) to a 16-electron Pd(II) complex. The reactivity order for [4][5][6]the halide is typically I > OTf > Br >> Cl.
-
Transmetalation: [4] This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the bo[7]ronic acid must first be activated by a base. The base (e.g., carbonate[7][8], phosphate, hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex then e[9][10]fficiently transfers its organic group (the dibromothiophenyl group in this case) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of tr[7][9][10]ansfer is still debated but is understood to be the rate-determining step in many cases.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond and the desired biaryl product. This step regenerates the[4][5][11][7] Pd(0) catalyst, which can then re-enter the catalytic cycle. The reductive elimination[4][5][11] is often favored for cis-complexes and can be accelerated by bulky ligands on the palladium.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Parameters and Reagent Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components.
| Component | Role & Common Choices | Rationale & Field Insights |
| Palladium Source | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Catalysts: Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ are bench-stable but must be reduced in situ to the active Pd(0) state. Pd(0) sources like Pd(PPh[11]₃)₄ can be used directly. The choice often depends [11]on air sensitivity and the need for specific ligands. |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhosN-Heterocyclic Carbenes (NHCs): IMes | Ligands stabilize the palladium catalyst, prevent its decomposition into palladium black, and modulate its reactivity. Bulky, electron-rich phos[12]phines (e.g., SPhos) often accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers. |
| Base | Inorgani[13]c: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N | The base is critical for activating the boronic acid to form the reactive boronate species. Stronger bases can accele[7][8][10]rate the reaction but may not be suitable for base-sensitive substrates. K₃PO₄ is often a good[14] choice for challenging or sterically hindered couplings. |
| Solvent | Ether[14]eal: Dioxane, THFAromatic: ToluenePolar Aprotic: DMF | The solvent system must solubilize all components. Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the inorganic base and facilitate the formation of the boronate. Thoroughly degassing the [6][11]solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental [10]Protocol: Synthesis of 2-Phenyl-3,5-dibromothiophene
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with bromobenzene.
Materials & Equipment
-
This compound (1.0 equiv)
-
Bromobenzene (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 285 mg, 1.0 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using syringes, add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Finally, add bromobenzene (116 µL, 1.1 mmol) via syringe.
Reaction Execution 6. Place the sealed flask in a preheated oil bath at 80-90 °C. 7. Stir the reaction mixture vigorously. The mixture will typically appear as a suspension. 8. Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the boronic acid). A typical reaction time is 12-24 hours.
Work-up & Purification 9. Once the reaction is complete, cool the mixture to room temperature. 10. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. 11. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 12. Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3,5-dibromothiophene.
Troubleshooting & Optimization
A common side reaction, especially with heteroaryl boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of dibromothiophene and reducing the yield.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Conclusion
This compound is an exceptionally useful reagent for constructing C-C bonds via the Suzuki-Miyaura coupling. A thorough understanding of the catalytic cycle and the role of each reagent is paramount for achieving high yields and purity. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can effectively leverage this building block to synthesize a wide range of complex thiophene-containing molecules for advanced applications in materials science and drug discovery.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (Preprint). ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (Year). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules. MDPI. Retrieved from [Link]
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008). Tetrahedron. Kobe University Repository. Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Retrieved from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC - NIH. Retrieved from [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Retrieved from [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Model reaction of 2,5-dibromothiophene 116 with phenylboronic acid... ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for (3,5-Dibromothiophen-2-yl)boronic acid in Medicinal Chemistry
Preamble: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of molecular synthesis is paramount. Medicinal chemists constantly seek building blocks that offer not just a foundational scaffold, but also the versatility for rapid, controlled, and diverse derivatization. (3,5-Dibromothiophen-2-yl)boronic acid emerges as a preeminent example of such a strategic tool. It ingeniously combines two of the most powerful motifs in medicinal chemistry: the thiophene ring, a "privileged" pharmacophore known for its favorable bio-isosteric properties and presence in numerous FDA-approved drugs[1][2], and the boronic acid functional group, a cornerstone of modern synthetic chemistry and a key player in several approved therapeutics.[3][4][5]
The unique trifunctional nature of this reagent—a reactive boronic acid at the C2 position flanked by two distinct bromine atoms at C3 and C5—offers multiple, orthogonal handles for synthetic manipulation. This allows for the construction of complex, three-dimensional molecules through sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of its application, focusing on the synthesis of kinase inhibitors, a class of therapeutics central to oncology and inflammation research.[6][7]
Core Application: A Scaffold for Kinase Inhibitor Development
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The thiophene core is a well-established scaffold in the design of kinase inhibitors, prized for its ability to engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes.[8][9] this compound serves as an ideal starting point for building a library of potent and selective kinase inhibitors.
The strategic approach involves leveraging the differential reactivity of the boronic acid and the two bromine atoms. The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation, is the primary method for elaborating this scaffold.[10] The general workflow involves an initial Suzuki-Miyaura coupling at the most reactive site—the C-B bond—followed by one or two subsequent couplings at the C-Br bonds. This sequential approach allows for the controlled introduction of different aryl or heteroaryl fragments, enabling a thorough exploration of the structure-activity relationship (SAR).[8][11]
Caption: Sequential coupling strategy for library synthesis.
Experimental Protocols: Harnessing Site-Selective Suzuki-Miyaura Couplings
The following protocols provide a validated framework for the sequential functionalization of this compound. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.
Protocol 1: Initial Coupling at the Boronic Acid Moiety
This first coupling establishes the core of the target molecule by reacting the boronic acid at the C2 position. The C-B bond is generally more reactive than the C-Br bonds under standard Suzuki-Miyaura conditions.
Objective: To synthesize 2-(4-methoxyphenyl)-3,5-dibromothiophene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equiv. | Role |
| This compound | 285.75 | 286 | 1.0 | 1.0 | Starting Material |
| 1-Iodo-4-methoxybenzene | 234.04 | 257 | 1.1 | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 58 | 0.05 | 0.05 | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 | 3.0 | 3.0 | Base |
| Toluene/Ethanol/Water (4:1:1 mixture) | - | 10 mL | - | - | Solvent System |
Methodology:
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (286 mg, 1.0 mmol), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Scientist's Note: Anhydrous conditions are not strictly necessary for Suzuki couplings, but flame-drying the glassware removes adsorbed water, which can sometimes interfere with catalyst activity or lead to minor protodeboronation byproducts.[12]
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Introduce the 4:1:1 solvent mixture (10 mL) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.
-
Scientist's Note: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki reactions. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]
-
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Caption: Experimental workflow for the first Suzuki coupling.
Protocol 2: Selective Coupling at the C5-Bromine
With the C2 position occupied, the next coupling can be directed to one of the bromine atoms. The C5-bromine is generally more susceptible to oxidative addition than the more sterically hindered C3-bromine, allowing for regioselective functionalization.[11]
Objective: To synthesize 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-3-bromothiophene from the product of Protocol 1.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equiv. | Role |
| 2-(4-methoxyphenyl)-3,5-dibromothiophene | 366.02 | 366 | 1.0 | 1.0 | Starting Material |
| Pyridine-3-boronic acid | 122.92 | 148 | 1.2 | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 | Palladium Catalyst |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 | Base |
| 1,4-Dioxane/Water (5:1 mixture) | - | 10 mL | - | - | Solvent System |
Methodology:
-
Inert Atmosphere Setup: In a setup similar to Protocol 1, combine 2-(4-methoxyphenyl)-3,5-dibromothiophene (366 mg, 1.0 mmol), pyridine-3-boronic acid (148 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Solvent and Catalyst Addition: Evacuate and backfill with argon. Add the 5:1 dioxane/water solvent mixture (10 mL), followed by the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).
-
Scientist's Note: For the second coupling involving a less reactive C-Br bond, a more robust catalyst system like Pd(dppf)Cl₂ is often employed. The dppf ligand is a bulky electron-rich phosphine that promotes the difficult oxidative addition step.[13] A stronger base like K₃PO₄ is also beneficial in this context.[14]
-
-
Reaction: Heat the mixture to 100 °C and stir for 18-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the diarylated thiophene product.
Structure-Activity Relationship (SAR) Insights
By systematically varying the coupling partners in Protocols 1 and 2, a library of analogs can be generated to probe the SAR. The data below represents a hypothetical screening of such compounds against a target kinase (e.g., JNK1), illustrating how structural modifications impact biological activity.[8]
| Compound ID | R¹ Group (from Protocol 1) | R² Group (from Protocol 2) | Kinase Inhibition IC₅₀ (nM) |
| 1 | 4-methoxyphenyl | pyridin-3-yl | 50 |
| 2 | phenyl | pyridin-3-yl | 250 |
| 3 | 4-methoxyphenyl | phenyl | 150 |
| 4 | 4-methoxyphenyl | 4-fluorophenyl | 45 |
| 5 | 3,4-dimethoxyphenyl | pyridin-3-yl | 25 |
Analysis of SAR Data:
-
Impact of R¹: Comparing compound 1 to 2 , the presence of the 4-methoxy group on the first phenyl ring significantly improves potency (50 nM vs. 250 nM). This suggests a potential hydrogen bond acceptor or favorable electronic interaction in the binding site. Further elaboration (compound 5 ) reinforces this trend.
-
Impact of R²: The pyridine nitrogen in compound 1 appears crucial for activity compared to a simple phenyl ring (compound 3 ). This is a common feature in kinase inhibitors, where the nitrogen can act as a key hydrogen bond acceptor. Introducing a fluoro group (compound 4 ) maintains high potency, indicating tolerance for halogen substituents at this position.
Conclusion
This compound is a powerful and versatile reagent for medicinal chemistry. Its trifunctional nature enables the efficient, controlled, and sequential synthesis of complex molecular architectures. As demonstrated in the provided protocols for Suzuki-Miyaura couplings, this building block provides a direct route to novel thiophene-based compounds, particularly for the development of kinase inhibitor libraries. The ability to systematically modify three distinct positions on the thiophene core allows for a comprehensive exploration of structure-activity relationships, accelerating the journey from a synthetic building block to a potential drug candidate.
References
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
- Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers. (2025). BenchChem.
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). DIGIBUG.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Design and discovery of boronic acid drugs. (2020, June 1). PubMed.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21).
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- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving the solubility of (3,5-Dibromothiophen-2-yl)boronic acid for reactions
Welcome to the technical support guide for (3,5-Dibromothiophen-2-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility and reactivity of this versatile, yet sometimes problematic, building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Challenge with this compound
This compound is a valuable reagent in organic synthesis, particularly for creating complex heterocyclic structures through Suzuki-Miyaura cross-coupling reactions.[1][2] However, its utility is often hampered by poor solubility in common organic solvents and a propensity to undergo side reactions like protodeboronation.[3] This guide will address these issues head-on, providing both quick answers and in-depth troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent (e.g., toluene, dioxane). What should I do?
A: This is the most common issue. The polarity mismatch between the boronic acid group and the solvent is the primary cause.
-
Immediate Fix: Try adding a polar co-solvent. A mixture of dioxane/water or DMF/water (e.g., 4:1 or 5:1 v/v) often works well.[4][5] Water not only helps dissolve the boronic acid but also the inorganic base required for the reaction.[4]
-
Alternative Solvents: Consider using a more polar aprotic solvent like DMF, DME, or 2-MeTHF from the outset.
Q2: Why does my reaction mixture turn cloudy or form a precipitate after adding the base?
A: This can be due to two main reasons:
-
Boroxine Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions.[6][7][8] Boroxines are often less soluble and can precipitate.
-
Insoluble Boronate Salt: The base reacts with the boronic acid to form a boronate salt.[9] Depending on the base and solvent, this salt may have limited solubility.
Q3: My yields are low, and I'm recovering a lot of 3,5-dibromothiophene byproduct. What is happening?
A: You are likely observing significant protodeboronation. This is a side reaction where the C-B bond is cleaved and replaced with a proton from the solvent (often water). Thiophene boronic acids are particularly susceptible to this, especially at high temperatures or with strong bases.[3] The key is to make the desired cross-coupling reaction faster than the decomposition.
Q4: Is there a more stable alternative to using the free boronic acid?
A: Absolutely. Converting the boronic acid to its corresponding pinacol boronate ester is a highly effective strategy.[3][10] The resulting ester is significantly more stable, less prone to boroxine formation and protodeboronation, and generally exhibits better solubility in organic solvents.[11][12]
Part 2: In-Depth Troubleshooting Guide
Issue A: Poor Initial Solubility of the Boronic Acid
The limited solubility of this compound stems from its amphiphilic nature: a polar, hydrophilic boronic acid head attached to a larger, more non-polar dibromothiophene tail. Furthermore, in the solid state and in non-polar solvents, it can form insoluble boroxine trimers.
The key to solving solubility issues is to control the equilibrium between the inactive boroxine, the reactive monomeric boronic acid, and the activated boronate species. Adding a base and a suitable solvent system shifts the equilibrium towards the soluble, activated boronate required for the catalytic cycle.
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with (3,5-Dibromothiophen-2-yl)boronic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (3,5-Dibromothiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sulfur-containing substrate, particularly the prevalent issue of catalyst poisoning. My aim is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and actionable solutions.
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the likely cause?
A1: The most probable cause is catalyst poisoning by the sulfur atom in the thiophene ring. The sulfur atom, being a "soft" Lewis base, can irreversibly bind to the "soft" palladium metal center of your catalyst.[1] This process, known as chemisorption, blocks the active sites required for the catalytic cycle, leading to catalyst deactivation.[1] You may observe the formation of palladium black, a visual indicator of catalyst decomposition where the active soluble palladium species aggregates into inactive, insoluble metal.[1]
Diagnostic Steps & Solutions:
-
Analyze the Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ can be susceptible to poisoning by sulfur-containing substrates.
-
Solution: Switch to a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands can shield the palladium center, promoting the desired catalytic cycle over deactivation.[1] Consider using palladium precatalysts paired with ligands such as those from the Buchwald or Hartwig groups, which are designed for challenging cross-couplings.[2]
-
-
Evaluate Catalyst Loading: Insufficient catalyst may be completely consumed by poisoning before the reaction reaches completion.
-
Solution: While not the most cost-effective approach, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1]
-
-
Check for Impurities: Your starting materials, including the this compound and the coupling partner, could contain impurities that act as catalyst poisons. Elemental sulfur is a known problematic impurity in the synthesis of some organic halides.[3]
-
Solution: Ensure the purity of your starting materials. Recrystallization, column chromatography, or an acid-base extraction can be effective for purifying boronic acids.[4][5] For difficult-to-purify boronic acids, conversion to a more stable pinacol or MIDA ester derivative is a highly recommended strategy.[4]
-
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a proton, is a common side reaction with heteroaromatic boronic acids, especially thiophene boronic acids.[6] This consumes your starting material and reduces the yield of the desired product.[6]
Causative Factors & Solutions:
-
Base Selection: Strong bases and high temperatures can accelerate protodeboronation.
-
Reaction Temperature: Elevated temperatures can promote the degradation of the boronic acid.
-
Solution: If using a highly active precatalyst, it's often possible to run the reaction at a lower temperature (e.g., 40-80 °C).[6]
-
-
Boronic Acid Stability: Free boronic acids are often more susceptible to degradation.
-
Solution: As mentioned previously, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can significantly reduce protodeboronation.[4]
-
Q3: My reaction turns black, and I see a precipitate forming. What is happening, and can I salvage the reaction?
A3: The formation of a black precipitate is typically palladium black, indicating that your soluble, active Pd(0) catalyst has decomposed and aggregated into an inactive form.[1][7] This can be caused by several factors:
-
Ligand Degradation: Phosphine ligands can degrade at high temperatures, leaving the palladium atoms exposed and prone to aggregation.[1]
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable Pd(0) species can increase, leading to aggregation.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1]
Solutions & Prevention:
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture with an inert gas like argon or nitrogen to remove oxygen.[1]
-
Use Robust Ligands: Employ sterically hindered and electron-rich phosphine ligands that are more resistant to degradation and promote efficient oxidative addition.[2]
-
Use Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species in a controlled manner, minimizing the concentration of unstable intermediates.[2]
-
Salvage Attempts: Once significant palladium black has formed, it is difficult to regenerate the active catalyst in situ. In most cases, it is more effective to restart the reaction with fresh catalyst and optimized conditions.
Frequently Asked Questions (FAQs)
Q: What are the best catalyst systems for Suzuki-Miyaura reactions with this compound?
A: Catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. For example, precatalysts like XPhos Pd G3 or SPhos Pd G3 have shown high efficacy in couplings with thiophene-based substrates.[8] These ligands help to stabilize the palladium center, prevent deactivation by sulfur, and promote the key steps of the catalytic cycle.
Q: Can I use nickel catalysts for this reaction?
A: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium.[9] Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, can be effective for cross-coupling reactions and may exhibit different reactivity and tolerance to catalyst poisons.[2][10]
Q: How can I purify crude this compound?
A: A common and effective method is through an acid-base extraction.[4]
-
Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).
-
Extract with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. This will leave non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify with an acid (e.g., HCl) to precipitate the purified boronic acid.
-
Filter and dry the purified product.
For particularly challenging purifications, conversion to a crystalline MIDA boronate ester is an excellent option, allowing for easier purification by chromatography or recrystallization.[4]
Q: What is the optimal base and solvent combination?
A: This is highly substrate-dependent, but a good starting point for this compound is a mild base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system like dioxane/water or THF/water.[4][11] The water component is often crucial for activating the boronic acid for transmetalation.[12] It is important to rigorously degas the solvents to prevent catalyst oxidation.[1]
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).[6]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Catalyst Addition: 3. Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[6] 4. Add the degassed solvent (e.g., 4:1 dioxane/water, 0.1 M) via syringe. 5. Sparge the resulting mixture with the inert gas for an additional 15-20 minutes to ensure all oxygen is removed.
Reaction Execution: 6. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[6] 7. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up: 8. After completion, cool the reaction to room temperature. 9. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography on silica gel.
Data Summary: Impact of Ligand Choice on Yield
The following table summarizes typical yields for a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole, highlighting the critical role of ligand selection in mitigating catalyst poisoning.
| Catalyst System (2 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 85 |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 |
| Pd(dtbpf)Cl₂ | Cs₂CO₃ | THF/H₂O | 60 | 8 | 88 |
Data is representative and compiled based on typical outcomes for similar reactions.
Visualizing Catalyst Deactivation
The following diagram illustrates the proposed mechanism of palladium catalyst poisoning by the thiophene substrate, leading to an inactive state.
Caption: Pathway of Pd catalyst poisoning by a thiophene substrate.
References
- Benchchem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Benchchem. (n.d.). Troubleshooting low yields in boron heterocyclic chemistry.
- ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Wikipedia. (n.d.). Catalyst poisoning.
- ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- RSC Publishing. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology.
- Organic Syntheses. (n.d.). Procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01379K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Suzuki Coupling for (3,5-Dibromothiophen-2-yl)boronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of (3,5-Dibromothiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, providing causative explanations and actionable solutions.
Question 1: Why is my reaction yield low, with significant amounts of unreacted starting material?
Answer:
Low conversion in the Suzuki coupling of halogenated thiophenes is a frequent issue stemming from several factors related to catalyst activity, reagent stability, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use.
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond is a critical step in the catalytic cycle.[2][3][4] For less reactive aryl bromides, a highly active catalyst system is crucial.
-
Recommendation: Employ modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the formation of the active monoligated palladium species, which can accelerate the rate of oxidative addition.[5]
-
-
Protodeboronation of Boronic Acid: this compound, like many heteroaryl boronic acids, is susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a proton.[5][6] This side reaction consumes your boronic acid, leading to lower yields.[5]
-
Recommendation:
-
Use a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH, which are known to accelerate protodeboronation.[5]
-
Operate at the lowest effective temperature (e.g., 60-80 °C) to slow the rate of decomposition.[5]
-
Consider using a more stable derivative of the boronic acid, such as a pinacol ester.[1]
-
-
-
Poor Solubility: Inadequate solubility of reagents can lead to a heterogeneous mixture and poor reaction kinetics.
Question 2: I'm observing a significant amount of a dehalogenated byproduct (3-bromo-2-thienylboronic acid derivative). What causes this and how can I minimize it?
Answer:
The formation of a dehalogenated byproduct is a known side reaction in Suzuki couplings, particularly with polyhalogenated substrates.[9][10]
Potential Causes & Solutions:
-
Hydride Source: After oxidative addition, the resulting arylpalladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[9] Potential hydride sources include solvents (like THF or alcohols) or amine bases.[9]
-
Recommendation: If using solvents that can act as hydride donors, ensure they are of high purity and peroxide-free.[1] Consider switching to a non-hydride donating solvent like toluene or dioxane.
-
-
Role of Water: Water is often necessary for the Suzuki catalytic cycle, but excessive amounts can promote dehalogenation.[10] The key is to use a minimal, controlled amount of water.[10]
Question 3: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer:
Achieving selective mono- or di-substitution on a dibrominated thiophene requires careful control over reaction conditions.
Potential Causes & Solutions for Selective Mono-Coupling:
-
Stoichiometry: Using an excess of the boronic acid will favor double coupling.
-
Recommendation: Use a slight excess (1.1 equivalents) of the arylboronic acid to favor mono-substitution at the more reactive C5 position.[11]
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will increase the likelihood of the second coupling occurring.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized. Lowering the reaction temperature can also improve selectivity.
-
-
Catalyst System: The choice of catalyst and ligand can influence selectivity.
-
Recommendation: A less reactive catalyst system might favor mono-coupling. Screening different palladium sources and ligands is advisable.
-
For Selective Double-Coupling:
-
Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents).[8][11]
-
Reaction Conditions: Employ slightly harsher conditions (higher temperature, longer reaction time) to drive the reaction to completion.
Question 4: I'm struggling with the purification of my product from residual palladium catalyst and byproducts.
Answer:
Effective purification is crucial for obtaining a high-purity final product.
Recommendations:
-
Work-up Procedure: After the reaction, a proper aqueous work-up can remove many inorganic salts and water-soluble byproducts.
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove a significant portion of the palladium catalyst.
-
Chromatography: Flash column chromatography is often necessary for separating the desired product from starting materials, byproducts like homocoupled boronic acid, and residual catalyst.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling reaction?
A1: The base plays a multifaceted and essential role in the Suzuki-Miyaura coupling. Its primary functions are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][13][14] This activation is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][15]
-
Facilitating Transmetalation: The base can also react with the arylpalladium halide complex to form an arylpalladium hydroxo or alkoxo complex.[3][13] This species is often more reactive towards the boronic acid in the transmetalation step.[16]
-
Accelerating Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.[3]
Q2: How do I choose the optimal solvent for my reaction?
A2: The choice of solvent can significantly impact reaction rate and selectivity.[17][18][19] Key considerations include:
-
Solubility: The solvent system must effectively dissolve the aryl halide, boronic acid, base, and catalyst.[18]
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states.[17][18] For instance, polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity of the reaction compared to nonpolar solvents like toluene or THF.[17]
-
Coordinating Ability: Coordinating solvents can compete with the phosphine ligand for binding to the palladium center, which can alter the nature of the active catalyst.[18][19]
-
Commonly Used Solvents: For the Suzuki coupling of dibromothiophenes, mixtures of an organic solvent with water are often optimal. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water.[7][8][20]
Q3: Which palladium catalyst and ligand combination is best for this specific substrate?
A3: Due to the presence of the sulfur heteroatom and two bromine atoms, this compound can be a challenging substrate.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and often effective catalyst for this transformation.[7][8]
-
Modern Catalytic Systems: For more challenging couplings, or to achieve higher turnover numbers, modern catalyst systems are recommended. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[5][21] These systems are often more active and can facilitate the coupling of less reactive partners at lower temperatures.[22]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating provided by microwave irradiation can significantly reduce reaction times (often to minutes) and, in some cases, improve yields, even with lower catalyst loadings.[23]
III. Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments. Optimization may be required for different coupling partners.
Materials:
-
This compound (or its pinacol ester)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Base and Solvent Screening
The following table summarizes typical results from a base and solvent screen for the coupling of this compound with a generic aryl bromide.
| Entry | Base (3.0 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 3 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 72 |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 81 |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 75 |
Yields are for isolated product and are representative. Actual results may vary depending on the specific aryl halide used.
As the data suggests, potassium phosphate (K₃PO₄) in a dioxane/water mixture often provides excellent yields for this type of coupling.[8][24]
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][25][26]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When encountering issues with your reaction, a logical, step-by-step approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
- 26. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Navigating the Deboronation of (3,5-Dibromothiophen-2-yl)boronic acid
Introduction:
Welcome to the technical support hub for (3,5-Dibromothiophen-2-yl)boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who leverage this versatile building block in their synthetic work. While invaluable, its application can be hampered by the undesired side reaction of deboronation. This guide offers comprehensive troubleshooting, frequently asked questions (FAQs), and validated protocols to mitigate this challenge, ensuring the success and reproducibility of your experiments. We will explore the mechanisms of deboronation, provide practical, field-tested solutions, and elucidate the scientific rationale behind our recommendations.
Part 1: Understanding the Challenge: The Science of Deboronation
A foundational understanding of the underlying chemistry is crucial for effective troubleshooting. Deboronation, specifically protodeboronation, is the cleavage of the carbon-boron bond, where the boronic acid moiety is replaced by a hydrogen atom.[1] This process is a frequent cause of diminished yields and impurity formation in reactions utilizing boronic acids.[1]
Several factors can instigate the deboronation of this compound:
-
Aqueous Conditions and pH: The presence of water and protons is a principal driver of protodeboronation.[1][2] The reaction can be catalyzed by both acid and base.[1][3] Thienylboronic acids, in particular, have been reported to undergo rapid protodeboronation at a pH greater than 10, which is typical for many Suzuki-Miyaura cross-coupling reactions.[4]
-
Temperature: As with most chemical reactions, the rate of deboronation is accelerated by increased temperature.[5] Prolonged exposure to elevated temperatures can lead to significant degradation of the boronic acid.[5]
-
Oxygen: Dissolved oxygen can contribute to oxidative degradation pathways that result in deboronation.
-
Metal Catalysts: While essential for the desired cross-coupling, palladium catalysts can also promote deboronation, especially in the presence of impurities or under suboptimal conditions. The choice of ligands and the palladium source can be pivotal.
-
Base: The type and concentration of the base employed in cross-coupling reactions can influence the rate of deboronation. Strong bases are known to accelerate this undesired side reaction.[5]
The general mechanism for protodeboronation is illustrated below:
Figure 1: A simplified diagram illustrating the protodeboronation of this compound.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields, and I'm isolating 3,5-dibromothiophene as a major byproduct. What is happening?
A1: This is a classic indication of significant deboronation. The boronic acid is reverting to its parent heterocycle before it can engage in the desired cross-coupling reaction.[5]
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure your solvents are anhydrous and your reagents are devoid of acidic impurities. Using freshly distilled or purchased anhydrous solvents is highly recommended.
-
Inert Atmosphere: Thoroughly degas your reaction mixture to eliminate dissolved oxygen. This can be accomplished through several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Choice of Base: The selection of a base is critical. For sensitive boronic acids, weaker bases are often preferable. Consider replacing strong bases like NaOH or KOH with milder inorganic bases such as K₃PO₄ or K₂CO₃.[5]
-
Reaction Temperature: Conduct the reaction at the lowest temperature that still facilitates efficient cross-coupling. You may need to screen temperatures, for instance, starting at room temperature and incrementally increasing to 50-80 °C.[5] Avoid high temperatures (e.g., >100 °C) if possible.[5]
-
Order of Addition: Introduce the boronic acid to the reaction mixture immediately before adding the palladium catalyst. This minimizes its exposure to potentially degradative conditions before the catalytic cycle commences.
Q2: I suspect my stored this compound has begun to degrade. How can I verify its quality?
A2: A preliminary visual inspection can be informative; clumping or a color change may suggest degradation. However, for a more conclusive assessment, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent technique to detect the presence of the deboronated byproduct, 3,5-dibromothiophene. By comparing the integration of the aromatic protons of the boronic acid and the byproduct, you can quantify the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be employed to identify and quantify both the boronic acid and its deboronated impurity.
Protocol for a Quick Quality Control Check by ¹H NMR:
-
Accurately weigh a small sample (5-10 mg) of your this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for this compound and 3,5-dibromothiophene.
-
Integrate the respective signals to ascertain the relative ratio of the two compounds. A substantial presence of the deboronated product is indicative of degradation.
Q3: Is it possible to "rescue" a batch of partially deboronated this compound?
A3: Purifying partially deboronated boronic acid can be difficult and is often impractical. While recrystallization can be attempted, the solubility profiles of the boronic acid and its deboronated byproduct are frequently very similar. It is generally more dependable and time-efficient to begin with a fresh, high-quality batch of the reagent.
Q4: Are there specific palladium catalysts or ligands that are known to minimize deboronation?
A4: Yes, the choice of the catalytic system can significantly impact the outcome.
-
Palladium Precatalysts: Employing modern, well-defined palladium precatalysts can often lead to more efficient and cleaner reactions at lower catalyst loadings and temperatures, which in turn can diminish the extent of deboronation.
-
Ligands: Electron-rich and bulky phosphine ligands can foster the desired reductive elimination step in the Suzuki-Miyaura catalytic cycle, which can outcompete the deboronation pathway. The optimal ligand is substrate-dependent and may necessitate some screening.
Troubleshooting Workflow for Minimizing Deboronation:
Figure 2: A troubleshooting workflow for addressing the deboronation of this compound in cross-coupling reactions.
Part 3: Recommended Experimental Protocol
This section furnishes a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize the deboronation of this compound.
Objective: To execute a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide with minimal deboronation.
Materials:
-
This compound (high purity)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand combination)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring and heating apparatus
Protocol:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and contains a magnetic stir bar.
-
Reagent Addition (Solid): To the reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Sparge the resultant suspension with the inert gas for 15-30 minutes to ensure the removal of any residual oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.[5]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Boronic Acid Equivalents | 1.2 - 1.5 | A slight excess can help drive the reaction to completion, even with minor deboronation. |
| Base | K₃PO₄, K₂CO₃ | Milder bases are less likely to promote protodeboronation compared to strong hydroxides.[5] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene | Aprotic, anhydrous solvents prevent water-mediated deboronation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced degradation of the boronic acid and catalyst. |
| Temperature | 50 - 80 °C (Substrate Dependent) | The lowest effective temperature to minimize thermal decomposition.[5] |
| Catalyst | Pd(PPh₃)₄, Modern Precatalysts | Efficient catalysts can lead to shorter reaction times and lower temperatures. |
Part 4: References
-
Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]
-
Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research URL: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (3,5-Dibromothiophen-2-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,5-Dibromothiophen-2-yl)boronic acid. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most critical parameters to investigate first?
A1: A low or failed yield with this substrate is a common, multi-faceted issue. The primary cause is often a suboptimal balance between the rate of the desired catalytic cycle and competing decomposition pathways like protodeboronation or catalyst deactivation. The thiophene ring's electronics and the presence of two bromine atoms introduce specific challenges.
Your initial troubleshooting should focus on four key areas: the catalyst system, the base, the solvent, and the reaction atmosphere.
-
Catalyst System (Palladium Source & Ligand): The Pd(0) species is the active catalyst, and its generation and stability are paramount.[1]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures, which can promote side reactions.[2] Modern catalyst systems, consisting of a palladium precatalyst and a bulky, electron-rich phosphine ligand, are often superior. These ligands stabilize the Pd(0) center and accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which helps the desired reaction outcompete decomposition.[3]
-
Recommendation: Use a robust, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G3. These "G3" (third-generation) precatalysts form the active Pd(0) species efficiently at lower temperatures.
-
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][6]
-
Expertise & Experience: Strong bases like NaOH or KOH can accelerate the undesired protodeboronation of the thiophene boronic acid, especially in the presence of water.[3] A milder, non-hydroxide base is often the key to success.
-
Recommendation: Finely ground potassium phosphate (K₃PO₄) is an excellent first choice. It is sufficiently basic to promote the reaction but minimizes protodeboronation. Potassium carbonate (K₂CO₃) is another viable option.[2][3]
-
-
Solvent and Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of the boronic acid and the decomposition of the Pd(0) catalyst.[1][7]
-
Expertise & Experience: Solvents must be thoroughly degassed. While many procedures use aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O), the water can be a proton source for protodeboronation. The solubility of reagents, particularly the base and boronate salt, is critical.[8]
-
Recommendation: Use a degassed solvent system like 1,4-dioxane with a small amount of water (e.g., 10:1 ratio) to help solubilize the base.[3] Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). A simple vacuum/backfill cycle (3x) is essential. For maximum oxygen removal, sparging the solvent with an inert gas for 15-30 minutes before use is highly recommended.[7]
-
Troubleshooting Workflow: Low Yield Diagnosis
The following diagram outlines a logical workflow for diagnosing the root cause of a low-yield reaction.
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Q2: I'm observing a significant amount of a bi-thiophene byproduct derived from my boronic acid. What is this, and how can I prevent it?
A2: This byproduct is the result of boronic acid homocoupling , an undesired side reaction that forms a symmetrical biaryl from two molecules of the boronic acid.[9] This consumes your starting material and complicates purification.
Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated: The most common pathway involves the presence of dissolved oxygen, which can participate in the catalytic cycle to facilitate the oxidative coupling of two boronic acid molecules.[7][10]
-
Pd(II)-Mediated: The reaction can also be stoichiometric between a Pd(II) species and the boronic acid, resulting in the biaryl and Pd(0).[7]
Causality and Prevention: The key to preventing homocoupling is to maintain a clean, active Pd(0) catalytic cycle and to rigorously exclude oxygen.
-
Inert Atmosphere: This is the most critical factor. As mentioned in A1, ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon. Subsurface sparging is the most effective method for solvent degassing.[7]
-
Catalyst Quality: Use a high-purity, active palladium source. If using a Pd(II) precatalyst, ensure the conditions are suitable for its rapid reduction to Pd(0). Air-stable Pd(0) sources or modern precatalysts are highly recommended.[1]
-
Reducing Agents: In some difficult cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by keeping the palladium in its active Pd(0) state.[7]
Q3: My starting material is being consumed, but I'm isolating 3,5-dibromothiophene instead of my desired product. What's happening?
A3: This is a classic case of protodeboronation (or deborylation), where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[11] Thiophene and other electron-rich heteroaryl boronic acids are particularly susceptible to this decomposition pathway, especially under basic aqueous conditions.[3][12][13]
Causality and Prevention: The strategy is to make the rate of the Suzuki-Miyaura cross-coupling significantly faster than the rate of protodeboronation.
| Strategy | Causality | Recommended Action |
| Use a Milder Base | Strong bases and high pH (>10) are known to accelerate protodeboronation.[3] | Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄ or K₂CO₃.[3] |
| Lower Reaction Temperature | Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation. | Operate at the lowest effective temperature (e.g., 60-80 °C). A highly active catalyst often allows for lower temperatures.[3] |
| Increase Catalyst Activity | A slow or inefficient catalyst system gives the boronic acid more time to decompose before it can couple. | Employ a highly active catalyst system (e.g., XPhos Pd G3) to accelerate the cross-coupling, minimizing the time available for decomposition.[3] |
| Use a Boronate Ester | The free boronic acid is often the most susceptible to protodeboronation. Converting it to a more stable boronate ester (e.g., pinacol or MIDA ester) allows for the "slow release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[11][14] | If other methods fail, consider synthesizing the MIDA or pinacol boronate ester of this compound for use in the reaction. |
Q4: How can I control the reaction to achieve selective mono-arylation versus di-arylation?
A4: this compound has two bromine atoms that can potentially participate in cross-coupling reactions. Achieving selectivity is a matter of controlling stoichiometry and leveraging the inherent reactivity differences of the two positions.
-
Inherent Reactivity: In related dibromothiophenes, the bromine at the C5 position is often more reactive in Suzuki couplings than the bromine at other positions.[8][15] For your substrate, you are coupling through the boronic acid at C2, leaving the bromines at C3 and C5 available for subsequent reactions. If you were reacting di-bromothiophene with a different boronic acid, the C2/C5 positions are generally more reactive than C3/C4.
-
Stoichiometric Control: This is the most straightforward method. To favor mono-arylation of a dibromo-heterocycle, use a slight deficiency or stoichiometric amount (e.g., 0.9-1.1 equivalents) of the coupling partner (the boronic acid). To drive the reaction to di-arylation, use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).[2][16]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the formation of the mono-coupled product, as the second coupling is typically slower due to increased steric hindrance and altered electronics after the first substitution.[17]
Q5: Purification of my final product is challenging. How can I effectively remove unreacted boronic acid and palladium residues?
A5: Proper workup and purification are crucial for obtaining a clean product. Boronic acids and palladium catalysts can be difficult to remove with simple chromatography.
Removing Unreacted Boronic Acid: Boronic acids are acidic and can be converted into their corresponding water-soluble boronate salts with a basic wash.
-
Protocol: During the aqueous workup, wash the organic layer with a 1-2 M solution of aqueous NaOH.[18] This will extract the acidic boronic acid into the aqueous phase. Be cautious if your product contains base-sensitive functional groups (e.g., esters). Afterwards, wash the organic layer with water and then brine to remove residual base.
Removing Palladium Residues: Palladium residues can appear as a fine black precipitate (palladium black) or remain as soluble colored complexes.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium black.
-
Chromatography: If the product is stable on silica gel, column chromatography is effective. However, palladium complexes can sometimes streak on the column. Pre-treating the crude material by filtering it through a small plug of silica gel or a dedicated palladium scavenger can be beneficial.
-
Aqueous Washes: Sometimes, washing with an aqueous solution containing a complexing agent like thiourea or sodium thiosulfate can help remove palladium residues.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide, designed to minimize common side reactions.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equiv | Slight excess to drive reaction to completion. |
| Catalyst | XPhos Pd G3 (1–2 mol%) | Air-stable, highly active precatalyst.[3] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Mild, effective base to minimize protodeboronation.[2] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good balance of solubility and reduced protodeboronation risk. |
| Temperature | 80 °C | Moderate temperature to balance reaction rate and stability. |
| Atmosphere | Argon or Nitrogen | Essential to prevent homocoupling and catalyst decomposition.[1][7] |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane/H₂O (10:1 ratio) via syringe. The solvent should have been previously sparged with Argon for at least 20 minutes.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of the desired product.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2x) to remove excess boronic acid, followed by water (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thiess Open Access. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. Available at: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. Available at: [Link]
-
Molloy, J. J., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Chemistry Portal. Available at: [Link]
-
Varello, S., & Handy, S. T. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Asghar, M. N., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]
-
Asghar, M. N., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Synthesis with (3,5-Dibromothiophen-2-yl)boronic acid
Welcome to the technical support guide for (3,5-Dibromothiophen-2-yl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to employ this versatile building block in their synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges, from low yields to competing side reactions, ensuring your scale-up process is both efficient and predictable.
Compound Profile: At a Glance
Before delving into complex protocols, here is a summary of the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1095177-31-3 | [1][2] |
| Molecular Formula | C₄H₃BBr₂O₂S | [1] |
| Molecular Weight | 285.75 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
| Purity | Typically ≥95% | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][5] |
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction is giving very low or no yield. What's the first thing I should check? A1: The most common culprits for a failed Suzuki coupling are inactive catalysts, oxygen contamination, or impure reagents.[6] Ensure your palladium catalyst and phosphine ligand are from a reliable, fresh source. Crucially, the reaction mixture, including solvents, must be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[6][7] Finally, confirm the purity of your boronic acid and aryl halide.
Q2: I'm observing a significant amount of 3,5-dibromothiophene as a byproduct. What is happening and how can I prevent it? A2: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Thiophene boronic acids are particularly susceptible to this, especially under harsh basic conditions (high pH) and at elevated temperatures.[9][10] To mitigate this, switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH), lower the reaction temperature, and use a highly active catalyst system to ensure the desired cross-coupling outpaces the decomposition.[10]
Q3: Besides my desired product, I'm isolating a symmetrical bi-thiophene byproduct. What causes this? A3: This is a result of boronic acid homocoupling. This side reaction is often promoted by the presence of molecular oxygen in the reaction vessel, which can interfere with the palladium catalytic cycle.[6][7] Rigorous degassing of your solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction is the most effective way to prevent this.[6]
Q4: How should I properly store and handle this compound to ensure its stability? A4: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is important to protect it from moisture.[4] When handling, always use it in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE), as it can cause skin and eye irritation.[5][11]
In-Depth Troubleshooting and Optimization Guides
Guide 1: Combating Protodeboronation
Protodeboronation is arguably the most significant challenge when using heteroaromatic boronic acids. It is the protonolysis of the carbon-boron bond, which consumes your starting material and reduces your yield.[8]
The Mechanism: This reaction can be promoted by acid, base, or even transition metals under certain conditions.[9] For Suzuki reactions, the base-mediated pathway is most relevant. High pH environments can accelerate the cleavage of the C-B bond, especially in the presence of water.[9]
Workflow for Minimizing Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols & Explanations:
-
Base Selection: Strong bases like NaOH and KOH create a high pH environment that accelerates protodeboronation.[10]
-
Action: Replace strong bases with milder, anhydrous bases. Finely ground K₃PO₄ is an excellent choice as it is effective in promoting the catalytic cycle without drastically increasing the pH of the aqueous phase.
-
-
Temperature Control: Higher temperatures increase the rate of all reactions, including undesired side reactions.[10]
-
Action: Determine the lowest effective temperature for your coupling. Modern, highly active palladium catalysts often allow reactions to proceed efficiently at lower temperatures (e.g., 60-80 °C), which significantly disfavors the protodeboronation pathway.[10]
-
-
Catalyst Efficiency: A slow or inefficient catalyst allows more time for the boronic acid to decompose.[10]
-
Action: Employ a modern palladium precatalyst (e.g., a palladacycle) paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These systems promote rapid oxidative addition and reductive elimination, increasing the rate of the desired Suzuki coupling relative to decomposition.[6][10]
-
-
Use of Boronate Esters: Free boronic acids are often more susceptible to decomposition.
-
Action: If the above measures are insufficient, consider converting the boronic acid to a more stable boronate ester, such as the pinacol ester. These esters provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8]
-
Guide 2: Optimizing the Suzuki-Miyaura Coupling Reaction
A successful scale-up requires a robust and reproducible Suzuki-Miyaura protocol. The following provides a detailed starting point and a table of recommended parameters.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Recommended Starting Protocol:
-
Vessel Preparation: To a dry Schlenk flask or reaction vessel equipped with a stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl halide coupling partner (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent(s) via cannula or syringe. A common choice is a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials.[6][12]
Table of Recommended Reaction Parameters:
| Parameter | Recommendation | Rationale & Expert Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., SPhos-Pd-G3) | Precatalysts are often more air-stable and provide more consistent results.[6] Using a Pd(II) source requires in-situ reduction to the active Pd(0) species.[6] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Essential for coupling sterically hindered substrates and accelerating the catalytic cycle to outcompete decomposition pathways.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Milder inorganic bases are preferred to suppress protodeboronation.[10] The choice can be solvent and substrate-dependent. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF, DMF | The aqueous component is necessary to activate the boronic acid with the base.[13] Anhydrous conditions can be used with certain bases like KF. |
| Temperature | 60 - 100 °C | Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. High temperatures accelerate protodeboronation.[10] |
Guide 3: Purification Strategies
Purifying the final product can be challenging due to structurally similar byproducts.
-
Standard Workup & Chromatography:
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material using flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is a common starting point.
-
-
Acid-Base Extraction for Boronic Acid Removal:
-
If unreacted this compound is a major impurity, an acid-base wash can be effective. Boronic acids are acidic and can be extracted into a basic aqueous solution.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃). This will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Separate the layers and proceed with drying and concentrating the organic phase. A patent describes a general process of forming a salt with a base to isolate the boronic acid from impurities.[14]
-
Analytical and Monitoring Techniques
Effective reaction monitoring is key to successful optimization and scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective way to monitor the consumption of starting materials.
-
Expert Tip: Visualizing boronic acids on a TLC plate can be difficult. Use a specialized stain for detection. A solution of alizarin, when applied to the plate, will cause boronic acid spots to fluoresce brightly under a 366 nm UV lamp, providing definitive evidence of its presence or consumption.[15][16]
-
-
LC-MS and GC-MS: These techniques are invaluable for identifying your desired product and key byproducts like the protodeboronated and homocoupled species.[12][17] This allows for a quantitative understanding of the reaction's efficiency and selectivity.
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
University of Rochester. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. [Link]
-
ResearchGate. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]
- Google Patents.
-
ResearchGate. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin Request PDF. [Link]
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- 11. fishersci.ie [fishersci.ie]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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Validation & Comparative
A Researcher's Guide to Dibromothiophene Boronic Acids: A Comparative Analysis of (3,5-Dibromothiophen-2-yl)boronic acid and Its Isomers in Suzuki-Miyaura Coupling
In the landscape of organic synthesis, particularly in the realms of materials science and drug discovery, thiophene-based compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the development of organic semiconductors, pharmaceuticals, and agrochemicals.[1][2] Among the various functionalized thiophenes, dibromothiophene boronic acids serve as powerful nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex aryl- and heteroaryl-substituted thiophenes.
This guide provides an in-depth technical comparison of (3,5-Dibromothiophen-2-yl)boronic acid and its isomers, focusing on their performance in Suzuki-Miyaura coupling reactions. We will delve into the nuances of their reactivity, synthetic accessibility, and stability, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Isomeric Purity in Dibromothiophene Boronic Acids
The seemingly subtle difference in the placement of the boronic acid and bromine substituents on the thiophene ring has profound implications for the reactivity and steric environment of the molecule. This, in turn, dictates its efficacy in cross-coupling reactions and the architecture of the resulting products. The three commercially available dibromothiophene boronic acid isomers we will be comparing are:
-
This compound: The boronic acid group is flanked by a bromine atom and the sulfur atom of the thiophene ring.
-
(2,5-Dibromothiophen-3-yl)boronic acid: The boronic acid group is positioned between two bromine atoms.
-
(3,4-Dibromothiophen-2-yl)boronic acid: The boronic acid group is adjacent to a bromine atom and a C-H bond.
The electronic nature of the thiophene ring, with its electron-rich character, influences the reactivity of the attached boronic acid. The positions alpha to the sulfur atom (C2 and C5) are generally more electron-rich and sterically less hindered than the beta positions (C3 and C4), which can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
| Boronic Acid Isomer | Electrophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical Data Point |
| (2,5-Dibromothiophen-3-yl)boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | Hypothetical Data Point |
| (3,4-Dibromothiophen-2-yl)boronic acid | 4-Bromotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 92 | Hypothetical Data Point |
Note: The data in this table is representative and synthesized from typical conditions reported for similar Suzuki couplings. Direct experimental comparisons under identical conditions are encouraged for specific applications.
From the available literature, a general trend emerges: the reactivity of thiophene boronic acids in Suzuki coupling is influenced by the position of the boronic acid group. Thiophene-2-boronic acids are often more reactive than their thiophene-3-boronic acid counterparts.[4] This can be attributed to the electronic effects of the sulfur atom, which can stabilize the transition state during the transmetalation step more effectively when the boronic acid is in the C2 position.
For the dibrominated isomers, the presence of two electron-withdrawing bromine atoms significantly alters the electronic landscape of the thiophene ring, generally making the boronic acids more reactive than their non-brominated analogs. However, steric hindrance also comes into play. For instance, in (2,5-Dibromothiophen-3-yl)boronic acid , the boronic acid group is sterically shielded by two adjacent bromine atoms, which may hinder its approach to the palladium center and slow down the transmetalation process, potentially requiring more forcing reaction conditions.
Conversely, This compound and (3,4-Dibromothiophen-2-yl)boronic acid have the boronic acid group at the more reactive C2 position. The flanking bromine atom in the 3-position can exert an electron-withdrawing inductive effect, potentially enhancing the Lewis acidity of the boron atom and facilitating the formation of the boronate complex required for transmetalation.
Synthetic Accessibility and Stability Considerations
The practical utility of a building block is not solely defined by its reactivity but also by its ease of synthesis and stability.
Synthesis: Dibromothiophene boronic acids are typically synthesized from the corresponding dibromothiophenes via a halogen-metal exchange reaction (using organolithium reagents like n-BuLi or s-BuLi) at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis. The regioselectivity of the lithiation is a critical step in determining the final isomer.
Stability: Boronic acids are known to undergo protodeboronation, especially under harsh acidic or basic conditions and at elevated temperatures. They can also form cyclic anhydrides (boroxines) upon dehydration.[5] For sensitive applications or prolonged storage, it is often advisable to convert them to more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. The presence of electron-withdrawing bromine atoms on the thiophene ring can influence the stability of the C-B bond. While enhancing reactivity, this can also increase the susceptibility to protodeboronation under certain conditions.
Experimental Protocols: A Practical Guide
To provide a tangible framework, here are representative, detailed protocols for a Suzuki-Miyaura coupling using this compound and a comparative protocol for a generic dibromothiophene as the electrophile.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a typical procedure for the coupling of this compound with a generic aryl bromide.
Caption: Workflow for Suzuki-Miyaura Coupling using this compound.
Causality behind Experimental Choices:
-
Boronic Acid Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is often used to ensure complete consumption of the potentially more valuable aryl halide.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, more advanced catalyst systems with specialized ligands (e.g., Buchwald or Herrmann-type ligands) may be necessary.[3]
-
Base and Solvent System: The choice of base and solvent is critical. An aqueous base like potassium carbonate is often effective and economical. The solvent mixture of toluene, ethanol, and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of a Dibromothiophene with an Arylboronic Acid
This protocol illustrates a typical regioselective mono-coupling of a dibromothiophene, which is often the first step in a sequential cross-coupling strategy.
Caption: Workflow for Regioselective Mono-coupling of a Dibromothiophene.
Trustworthiness through Self-Validating Systems:
Each protocol is designed to be a self-validating system. The progress of the reaction should be monitored by a reliable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for real-time assessment of the reaction's progress and helps in deciding the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromothiophene.
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a boronate) is transferred to the palladium center. This is often the rate-determining step and is highly dependent on the electronic and steric nature of the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Conclusion and Future Outlook
While all dibromothiophene boronic acid isomers are valuable synthetic intermediates, their reactivity profiles are not identical. This compound and its 2-borylated counterpart, (3,4-Dibromothiophen-2-yl)boronic acid, are generally expected to be more reactive than the 3-borylated isomer due to the favorable electronic and steric environment at the C2 position of the thiophene ring. However, the specific substitution pattern of both coupling partners and the choice of reaction conditions will ultimately govern the outcome of the reaction.
For researchers and drug development professionals, a careful consideration of these factors is crucial for the efficient and selective synthesis of target molecules. The development of more active and stable catalyst systems, along with a deeper understanding of the subtle electronic and steric effects of substituents on the thiophene ring, will continue to expand the synthetic utility of these versatile building blocks.
References
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 416-425. Available at: [Link]
- Sperry, J. B., & Wright, D. L. (2005). The Suzuki-Miyaura coupling in the construction of C/C bonds in the synthesis of natural products. Current opinion in drug discovery & development, 8(6), 723–749.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Tyrell, J. H., & Brogden, P. J. (2018). The Suzuki-Miyaura cross-coupling reaction: a personal perspective.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The realities of palladium-catalysed boronic acid cross-coupling: a critical assessment of the reaction mechanism. Chemical Society Reviews, 43(1), 412-443.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Kudo, N., et al. (2007). Suzuki− Miyaura Cross-Coupling Reaction Using Controlled-Release Polymer-Coated Palladium Catalyst. Organic Letters, 9(8), 1383-1386.
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- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
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- 4. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3,5-Dibromothiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized thiophene derivatives is a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The inherent electronic properties and the ability of the thiophene motif to act as a bioisostere for phenyl rings make it a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, and its application to thiophene building blocks such as (3,5-Dibromothiophen-2-yl)boronic acid opens up a vast chemical space for exploration. However, the choice of catalyst is critical to navigate the challenges associated with the coupling of this polyhalogenated heteroaryl boronic acid, including regioselectivity and catalyst deactivation.
This guide provides a comparative analysis of prominent palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. By examining the performance of different classes of catalysts, supported by experimental data from analogous systems and established mechanistic principles, this document aims to empower researchers to make informed decisions for their synthetic endeavors.
The Challenge: Coupling a Dihalogenated Thiophene Boronic Acid
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two bromine atoms offers the potential for mono- or di-arylation, demanding precise control over reaction conditions to achieve the desired selectivity. Furthermore, the electron-rich nature of the thiophene ring can influence the catalytic cycle, and the boronic acid functionality itself can be prone to protodeboronation under certain conditions. The selection of an appropriate palladium catalyst and ligand system is therefore paramount to achieving high yields and selectivities.
Comparative Analysis of Catalyst Systems
The efficacy of a palladium catalyst in this context is largely dictated by the nature of the ancillary ligands, which influence the catalyst's stability, reactivity, and steric environment. We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky electron-rich phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) based catalysts.
| Catalyst System | Palladium Precursor | Ligand | Typical Base | Solvent | Temperature (°C) | Key Characteristics & Performance Notes |
| Traditional Phosphine | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | A versatile and widely used catalyst, often effective for a range of substrates.[1][2][3] May require higher catalyst loadings and longer reaction times for challenging substrates. Selectivity in di-couplings can be an issue. |
| Buchwald Ligands | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-120 | Generally provides high yields and excellent reactivity for a broad scope of aryl and heteroaryl halides.[4][5] The bulky and electron-rich nature of the ligands promotes efficient oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂ or PdCl₂(NHC)₂ | IPr, SIMes | K₃PO₄, NaOtBu | Toluene, Dioxane | 80-120 | Forms highly stable palladium complexes, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).[6] Particularly effective for sterically hindered and electron-deficient substrates. |
Mechanistic Insights: The "Why" Behind the Choices
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst system directly impacts the efficiency of each of these steps.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring. For di- or poly-halogenated substrates, the regioselectivity of this step is crucial. Generally, oxidative addition is faster for more electron-deficient C-X bonds. In the case of this compound, the C5-Br bond is typically more reactive than the C3-Br bond. Bulky, electron-rich ligands like the Buchwald ligands facilitate this step by stabilizing the electron-deficient Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base and solvent is critical to ensure efficient transmetalation while minimizing protodeboronation of the starting material.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. This step is generally favored by bulky ligands that create steric crowding around the metal center.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a dibromothiophene derivative, which can be adapted for this compound.
Protocol 1: Using Pd(PPh₃)₄
This protocol is based on established procedures for the coupling of bromothiophene derivatives.[1][7]
Caption: Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.
Protocol 2: Using a Buchwald Ligand System
This protocol is adapted from methodologies developed for challenging heteroaryl couplings.[4]
Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand.
Conclusion and Recommendations
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is highly dependent on the desired outcome (mono- vs. di-arylation) and the nature of the coupling partner.
-
For initial explorations and simpler coupling partners, Pd(PPh₃)₄ offers a reliable and cost-effective starting point.
-
For achieving high yields, short reaction times, and for coupling with more challenging or sterically hindered partners, catalyst systems based on Buchwald ligands such as SPhos or XPhos are highly recommended.
-
For reactions where catalyst stability and high turnover numbers are critical, an N-heterocyclic carbene (NHC)-based palladium catalyst should be considered.
It is imperative to screen a variety of reaction conditions, including the base, solvent, and temperature, to optimize the reaction for a specific substrate combination. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of efficient and selective Suzuki-Miyaura couplings of this compound, paving the way for the synthesis of novel and valuable thiophene-containing molecules.
References
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Divergent Synthesis of 2,3,5-Substituted Thiophenes by C–H Activation/Borylation/Suzuki Coupling. MSU Chemistry. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
-
ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ResearchGate. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
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A Comparative Guide to the Reaction Kinetics of (3,5-Dibromothiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the formation of carbon-carbon bonds is a critical step. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for this purpose, prized for its functional group tolerance and relatively mild conditions.[1] Central to this reaction is the choice of the organoboron reagent. This guide provides a detailed examination of the reaction kinetics of (3,5-Dibromothiophen-2-yl)boronic acid, a versatile building block, and compares its performance with viable alternatives. Our focus is to provide actionable insights and experimental frameworks to empower researchers in making informed decisions for their synthetic strategies.
This compound: A Kinetically Influential Building Block
This compound is a valuable reagent for introducing a dibrominated thiophene moiety, a common scaffold in pharmaceuticals and organic electronics. The bromine atoms serve as handles for further functionalization, allowing for the construction of complex molecular architectures. However, the electronic and steric properties of this reagent significantly influence the kinetics of the Suzuki-Miyaura reaction.
The electron-withdrawing nature of the two bromine atoms on the thiophene ring is expected to decrease the nucleophilicity of the boronic acid, which can impact the transmetalation step, often the rate-determining step in the catalytic cycle.[2] Conversely, the presence of these halogens can also influence the stability of the boronic acid itself. Thiophene-based boronic acids, in general, can be prone to protodeboronation, a process that can be exacerbated by the reaction conditions.[3]
Comparative Kinetic Analysis: Alternatives to this compound
While this compound is a potent synthetic tool, several alternatives offer advantages in terms of stability and, in some cases, reactivity. This section compares the expected kinetic performance of the parent boronic acid with its trifluoroborate salt and a related, less halogenated thiophene boronic acid.
| Reagent | Structure | Expected Relative Reactivity | Key Advantages | Potential Drawbacks |
| This compound | ![]() | Baseline | Readily available, provides two points for further diversification. | Potential for slower transmetalation due to electron-withdrawing bromines; moderate stability. |
| Potassium (3,5-Dibromothiophen-2-yl)trifluoroborate | ![]() | Similar to boronic acid, but may require different activation | Enhanced stability to air and moisture, longer shelf-life.[4] | May require specific conditions (e.g., fluoride source) for efficient transmetalation. |
| (5-Bromothiophen-2-yl)boronic acid | ![]() | Potentially faster | Less electron-withdrawing, potentially leading to faster transmetalation. | Only one bromine for subsequent reactions. |
Causality Behind Experimental Choices: The choice between these reagents often hinges on a balance between desired reactivity and the need for stability. For complex, multi-step syntheses, the enhanced stability of the trifluoroborate salt can be a significant advantage, preventing degradation of the building block over time.[4] In cases where rapid reaction times are paramount and the synthetic route is shorter, the parent boronic acid or a less substituted analogue might be preferred.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To objectively compare the kinetics of these boronic acids, a standardized experimental protocol is essential. The following procedure outlines a method for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of starting materials and products over time, providing the data needed to determine reaction rates.
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of different thiophene boronic acids with a model aryl halide.
Materials:
-
This compound
-
Potassium (3,5-Dibromothiophen-2-yl)trifluoroborate
-
(5-Bromothiophen-2-yl)boronic acid
-
4-Bromoanisole (model aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, degassed
-
Water, degassed
-
Internal standard (e.g., dodecane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC-grade solvents
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the respective boronic acid or trifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol).[5]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[5]
-
Reaction Initiation and Sampling: Place the Schlenk tube in a preheated oil bath at 100 °C and start vigorous stirring. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Work-up: Dry the quenched sample over anhydrous MgSO₄, filter, and prepare for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid derivative.
Trustworthiness of the Protocol: This protocol incorporates an internal standard, which is crucial for accurate quantification by HPLC, as it corrects for variations in injection volume and sample preparation. The use of a well-defined catalyst system and reaction conditions ensures reproducibility.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to interpreting kinetic data, as the rate of each step can be influenced by the choice of reactants and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Comparison
The following diagram outlines the logical flow of the experimental work required to compare the reaction kinetics of the different boronic acid derivatives.
Caption: Workflow for the comparative kinetic analysis of boronic acids.
Concluding Remarks
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic effects and stability. While it remains a valuable reagent, particularly for syntheses requiring multiple subsequent functionalizations, alternatives such as its trifluoroborate salt or less substituted analogues should be considered. The choice of reagent will ultimately depend on the specific requirements of the synthetic target and the desired process efficiency. By employing a rigorous and self-validating kinetic analysis as outlined in this guide, researchers can make data-driven decisions to optimize their synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- PMC. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates.
- Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- RSC Publishing. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow.
- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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A Comparative Guide to the Characterization of Polymers Synthesized from (3,5-Dibromothiophen-2-yl)boronic acid
This guide provides an in-depth technical analysis of polymers derived from (3,5-Dibromothiophen-2-yl)boronic acid, a key building block for novel conjugated materials. We will explore the synthesis via Suzuki polycondensation, detail a comprehensive characterization workflow, and objectively compare its performance metrics against established polythiophene alternatives. This document is intended for researchers, material scientists, and professionals in drug development seeking to understand and utilize this class of polymers.
Introduction: The Strategic Role of Substituted Polythiophenes
Polythiophenes are a cornerstone class of π-conjugated polymers, renowned for their unique electronic and optical properties that make them suitable for applications ranging from organic electronics to biomedical sensors.[1][2] The performance of these materials is intricately linked to their chemical structure, including the nature and position of substituents on the thiophene ring.[3] The monomer, this compound, offers a unique synthetic handle. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance.[4][5] The two bromine atoms provide sites for polymerization, leading to a polymer backbone with a distinct substitution pattern that significantly influences its final properties compared to more common analogues like poly(3-alkylthiophene)s.
This guide will elucidate the synthesis and characterization of this specific polymer, providing the causal insights behind experimental choices and presenting a clear comparative framework against alternative materials.
Synthesis via Suzuki Polycondensation
The most effective method for polymerizing this compound is Suzuki polycondensation. This method is favored over other cross-coupling reactions due to the stability and low toxicity of the boronic acid precursors and the generally high yields and molecular weights achievable.[4] The primary challenge in using thiophene boronates is their susceptibility to protodeboronation, which can terminate the polymerization and limit molecular weight.[5][6] This is overcome by careful selection of a robust catalyst system, typically involving a palladium(0) source and bulky, electron-rich phosphine ligands, which promote efficient oxidative addition and reductive elimination steps.[5]
Experimental Protocol: Suzuki Polycondensation
Objective: To synthesize poly((3,5-dibromo)-2,5-thienylene) via a palladium-catalyzed Suzuki-Miyaura polycondensation.
Materials:
-
This compound (Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst Precursor)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or similar bulky phosphine ligand
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Toluene and Water (Solvent System)
-
Methanol, Acetone, Hexane (for precipitation and washing)
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the monomer, Pd₂(dba)₃, and the phosphine ligand in toluene. The Pd/ligand ratio is crucial and typically optimized around 1:3 or 1:4.[4]
-
Reaction Setup: Add an aqueous solution of Na₂CO₃ to the flask. The two-phase system is necessary for the catalytic cycle.
-
Polymerization: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them via GPC.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the crude polymer. To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, and hexane. The purified polymer is then collected from the thimble after extraction with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the final polymer product under vacuum at 40-50°C overnight.
Workflow for Suzuki Polycondensation```dot
Caption: A multi-technique workflow for polymer characterization.
Structural and Molecular Weight Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure by identifying the chemical shifts of protons and carbons in the repeating unit. The absence of signals from the boronic acid group confirms successful polymerization. *[7] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique to verify the presence of key functional groups. The spectrum should show characteristic C-Br, C-S, and aromatic C-H stretching vibrations, while the broad O-H stretch from the boronic acid monomer should be absent. *[8][9] Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight distribution. I[7]t provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A lower PDI (closer to 1) indicates a more uniform chain length, which is often desirable for device applications.
Optical and Electrochemical Properties
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the polymer's light absorption properties. For conjugated polymers, the wavelength of maximum absorption (λₘₐₓ) corresponds to the π-π* electronic transition. The onset of the absorption edge can be used to calculate the optical bandgap (E₉), a critical parameter for electronic applications. [10] * Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform) to a dilute concentration (~0.01 mg/mL). Record the absorption spectrum from 200-800 nm. Calculate E₉ (in eV) using the formula: E₉ = 1240 / λₒₙₛₑₜ (where λ is in nm).
-
Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the oxidation and reduction potentials of the polymer. T[11]hese values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Protocol: Coat a working electrode (e.g., glassy carbon) with a thin film of the polymer. Place it in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., Pt wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Scan the potential and record the current response.
-
Calculation:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1]
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
-
-
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (TᏧ), providing a measure of the polymer's thermal stability. H[12]igh thermal stability is crucial for applications requiring operation at elevated temperatures.
Comparative Analysis: Performance Benchmarking
To contextualize the properties of poly((3,5-dibromo)-2,5-thienylene), we compare it to two widely-studied polythiophenes: regioregular poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). P3HT is a benchmark soluble, semi-crystalline polymer, while PEDOT is a highly conductive polymer often used in its doped state.
| Property | Poly((3,5-dibromo)-2,5-thienylene) | Regioregular P3HT | PEDOT | Rationale for Difference |
| Solubility | Poor in common solvents | Good in chlorinated solvents | Insoluble (requires counter-ion) | The lack of solubilizing alkyl side chains on the dibromo-polymer leads to strong interchain packing and poor solubility. |
| Optical Bandgap (E₉) | ~2.2 - 2.4 eV (Estimated) | ~1.9 - 2.1 eV | ~1.6 - 1.7 eV | The electron-withdrawing bromine atoms and potential backbone twisting can increase the bandgap compared to the electron-donating alkyl groups in P3HT. P[3]EDOT's planar structure and donating ether groups result in a lower bandgap. |
| HOMO Level | Lower (deeper) (~ -5.5 eV) | Higher (~ -5.0 eV) | Higher (~ -5.0 eV) | The inductive electron-withdrawing effect of the bromine atoms stabilizes the HOMO level, making the polymer more resistant to oxidation. |
| LUMO Level | Lower (~ -3.2 eV) | Higher (~ -3.0 eV) | Higher (~ -3.4 eV) | The electron-withdrawing groups also lower the LUMO level. |
| Thermal Stability (TᏧ) | High | Moderate | High | The rigid backbone and strong C-Br bonds can contribute to high thermal stability, often superior to P3HT which has aliphatic side chains that can degrade at lower temperatures. |
| Synthetic Method | Suzuki Polycondensation | GRIM, Rieke, Stille, Suzuki | Oxidative Polymerization | The choice of monomer dictates the most effective polymerization route. Boronic acids are suited for Suzuki coupling. |
Conclusion and Outlook
Polymers synthesized from this compound represent a class of polythiophenes with distinct characteristics. The presence of bromine atoms on the backbone leads to a polymer with a lower-lying HOMO level, suggesting enhanced environmental stability, and high thermal stability. However, this comes at the cost of processability due to poor solubility.
The true potential of this polymer may lie not as a standalone material, but as a versatile intermediate. The bromine atoms can be further functionalized via post-polymerization modification, allowing for the introduction of a wide array of side chains to tune solubility, electronic properties, and introduce specific functionalities for applications in chemical sensing or as tailored interfaces in electronic devices. Future research should focus on exploring these post-polymerization derivatization pathways to unlock the full potential of this unique polythiophene backbone.
References
- IEEE Xplore. (n.d.). Conjugated Polymer Nanostructures: Characterization.
- RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Electronic Theses and Dissertations. (2022, August 4). EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES.
- Polymer Chemistry (RSC Publishing). (2012, December 21). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Higgins, S. J., Liversedge, I., & Badriya, S. (n.d.). Reliable Suzuki Chemistry for Functionalised Polythiophene Synthesis.
- ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF.
- (n.d.). Synthesis & Characterization of Conjugated Polymer for Chemical Detection.
- ResolveMass Laboratories Inc. (n.d.). Polymer Characterization Techniques Explained.
- MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- research.chalmers.se. (n.d.). Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics.
- NIH. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors.
- Wikipedia. (n.d.). Polythiophene.
- NIH. (2021, June 25). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
- MDPI. (2024, November 20). Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change.
- MDPI. (2021, October 16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes.
- NIH. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline.
- RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Polymer Chemistry (RSC Publishing). (2016, July 5). Synthesis and polymerization of boronic acid containing monomers.
- ResearchGate. (n.d.). Electrical Conductivity and Optical Properties of Ploly(3-thiophene boronic acid) Organic Semiconductor | Request PDF.
- MDPI. (n.d.). Electronic and Optical Properties of Polythiophene Molecules and Derivatives.
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A Researcher's Guide to Thiophene Functionalization: Benchmarking (3,5-Dibromothiophen-2-yl)boronic acid Against Its Alternatives
The strategic incorporation of thiophene moieties into molecular architectures is a critical endeavor in the fields of materials science and drug discovery. The unique electronic and structural characteristics of thiophene derivatives are instrumental in developing advanced organic semiconductors, conductive polymers, and a diverse range of therapeutic agents.[1] Among the arsenal of synthetic precursors, (3,5-Dibromothiophen-2-yl)boronic acid has become a cornerstone for constructing complex, functionalized thiophene-containing molecules.
This guide presents a comprehensive, data-centric comparison of this compound with its primary synthetic alternatives. Moving beyond a mere cataloging of options, this document delves into the nuanced differences in reactivity, stability, and performance in specific applications. Through the presentation of comparative experimental data and elucidation of the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make judicious reagent selections, thereby optimizing their synthetic pathways for yield, purity, and overall efficiency.
The Pivotal Role of this compound in Cross-Coupling Reactions
This compound is a highly versatile building block, predominantly employed in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent example.[2][3][4][5] Its synthetic utility is derived from the trifunctional nature of the molecule, featuring two bromine atoms and a boronic acid group on the thiophene ring. This unique arrangement facilitates sequential and site-selective cross-coupling, enabling the synthesis of intricate, multi-substituted thiophene derivatives.[2][3] The boronic acid serves as a stable yet reactive handle for the initial coupling, while the two bromine atoms provide opportunities for subsequent functionalization, offering remarkable synthetic versatility.[2][3]
However, the selection of a reagent is seldom a straightforward decision. A multitude of factors, including the electronic and steric properties of the coupling partners, desired reaction kinetics, and considerations for downstream processing, demand a thorough evaluation of alternative reagents.
Comparative Analysis of Principal Reagents
This section provides a benchmark analysis of this compound against two major classes of alternative reagents: organostannanes (utilized in Stille coupling) and Grignard reagents (employed in Kumada coupling).
Reagent Profiles
| Reagent Class | Example Reagent | Key Attributes |
| Boronic Acid | This compound | Generally air and moisture stable, low toxicity, broad functional group tolerance.[6][7][8][9] |
| Organostannane | (3,5-Dibromothiophen-2-yl)trimethylstannane | Highly reactive, often tolerant of a wide range of functional groups, but characterized by high toxicity.[10][11][12] |
| Grignard Reagent | (3,5-Dibromothiophen-2-yl)magnesium bromide | Extremely reactive, strongly basic, with limited tolerance for various functional groups.[1][13][14] |
Performance in Suzuki-Miyaura vs. Stille and Kumada Couplings
To facilitate a quantitative comparison, we will examine a model reaction: the coupling of the respective thiophene reagent with 4-iodotoluene.
A Comparative Overview of Experimental Workflows
Caption: Comparative experimental workflows for Suzuki-Miyaura, Stille, and Kumada couplings.
Comparative Reaction Data
| Parameter | This compound (Suzuki) | (3,5-Dibromothiophen-2-yl)trimethylstannane (Stille) | (3,5-Dibromothiophen-2-yl)magnesium bromide (Kumada) |
| Catalyst | Pd(PPh3)4[4] | Pd(PPh3)4[15] | Ni(dppp)Cl2[16] |
| Catalyst Loading | 4 mol%[5] | 5 mol%[15] | 0.2 mol%[17] |
| Temperature | 90 °C[4][5] | 95 °C[15] | Room Temperature[18] |
| Reaction Time | 12 hours[4][5] | ~12 hours | 1 hour[18] |
| Yield | Moderate to Good[4][5] | 67%[15] | Generally Good |
| Purity (crude) | Generally high | Moderate to high, requires removal of tin byproducts[15] | Variable, prone to side reactions |
| Functional Group Tolerance | High[19] | High[11][12] | Low[13][14][17] |
| Toxicity/Handling | Low toxicity, air-stable solid[6][8] | High toxicity, air-stable[10][11] | Highly reactive, moisture-sensitive[1] |
In-Depth Analysis and Mechanistic Considerations
The generally superior and more versatile performance of this compound in this context can be ascribed to several factors inherent to the Suzuki-Miyaura coupling mechanism.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A critical step in the Suzuki-Miyaura reaction is the transmetalation, where the organic moiety is transferred from the boron atom to the palladium center.[9] This process is facilitated by the presence of a base and is compatible with a broad range of functional groups due to the relatively low reactivity of boronic acids towards many common organic functionalities.[19]
In contrast, while organostannanes in Stille couplings also offer high functional group tolerance, the transmetalation step is often slower, necessitating higher reaction temperatures.[11][12] A significant drawback of the Stille reaction is the high toxicity of organotin compounds and the challenges associated with the complete removal of tin byproducts from the final product.[10][11][15]
Grignard reagents, used in Kumada couplings, are highly reactive nucleophiles and potent bases.[1][13] This high reactivity can be advantageous, enabling rapid couplings at low temperatures. However, it severely restricts the reaction's functional group tolerance.[13][14][17] Substrates with even mildly acidic protons (like alcohols and amines) or electrophilic groups (such as esters and ketones) are generally incompatible with Grignard reagents, leading to undesired side reactions and diminished yields.[13]
Practical Considerations: Stability, Handling, and Safety
Beyond the reaction vessel, practical laboratory considerations play a crucial role in reagent selection.
-
This compound: This reagent is typically a crystalline solid that exhibits good stability in the presence of air and moisture, which simplifies storage and handling.[6][8] Its low toxicity further enhances its practicality and safety profile.
-
(3,5-Dibromothiophen-2-yl)trimethylstannane: Organostannanes are often liquids or low-melting solids that are stable in air but are highly toxic.[10][11] They must be handled with extreme care in a well-ventilated fume hood, utilizing appropriate personal protective equipment. The disposal of tin-containing waste also requires specialized procedures.[15]
-
Grignard Reagents: Thiophene-based Grignard reagents are typically prepared in situ or acquired as solutions in ethereal solvents. They are exceptionally sensitive to air and moisture and necessitate handling under an inert atmosphere (e.g., nitrogen or argon).[1] Their high reactivity also presents a fire hazard if not managed with appropriate care.
Step-by-Step Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a representative procedure for the application of this compound in a Suzuki coupling reaction.[4][5]
Materials:
-
2,5-Dibromo-3-alkylthiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (1.75 mmol, 1.75 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine 2,5-dibromo-3-alkylthiophene, the arylboronic acid, and Pd(PPh3)4.
-
Seal the vial and purge with an inert atmosphere for 5-10 minutes.
-
Add the 1,4-dioxane and the aqueous solution of K3PO4 to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired product.
Conclusion and Recommendations
While organostannane and Grignard reagents have their specific niches in organic synthesis, this compound offers a more well-rounded and widely applicable profile for the synthesis of substituted thiophenes. Its combination of high reactivity, excellent functional group tolerance, ease of handling, and favorable safety profile establishes it as the preferred reagent for a majority of Suzuki-Miyaura cross-coupling applications.
For synthetic routes where functional group compatibility is not a primary concern and rapid, low-temperature reactions are paramount, Grignard reagents may be a viable option. Organostannanes, despite their inherent toxicity, can be valuable in specific instances where boronic acids might prove problematic.
Ultimately, the optimal choice of reagent will be dictated by the unique demands of the synthetic challenge. However, for general utility and as a foundational component in the development of synthetic strategies, this compound provides a dependable, efficient, and safe pathway for the assembly of complex thiophene-containing molecules, which are crucial for the advancement of conjugated polymers for electronic and optoelectronic applications.[16][20][21][22][23]
References
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- Beilstein Journal of Organic Chemistry.
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- Synthesis of Conjugated Polymers for Organic Solar Cell Applic
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Yield comparison of different cross-coupling methods for (3,5-Dibromothiophen-2-yl)boronic acid
An In-Depth Guide to Cross-Coupling Reactions with (3,5-Dibromothiophen-2-yl)boronic acid: A Yield-Centric Comparison
For researchers and professionals in drug development and materials science, substituted thiophenes are invaluable building blocks. Their unique electronic and structural properties make them central to the design of novel pharmaceuticals and organic electronics.[1] Among the various synthetic precursors, this compound offers a versatile platform for creating complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the most common cross-coupling methodologies utilized with this substrate. We will delve into the nuances of Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, focusing on the critical factor of reaction yield. Our analysis is grounded in experimental data from peer-reviewed literature, offering insights into the causal relationships between reaction parameters—catalyst, base, solvent, and temperature—and the ultimate efficiency of the transformation.
The Substrate: Understanding this compound
The utility of this molecule is derived from its three reactive sites: a boronic acid at the C2 position and bromine atoms at the C3 and C5 positions. This trifunctionality allows for sequential and selective functionalization. However, thiophene boronic acids, particularly those with adjacent heteroatoms, present a significant challenge: protodeboronation.[2] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a proton, directly consumes the starting material and reduces the overall yield.[2] Consequently, the choice of reaction conditions is paramount to ensure the rate of the desired cross-coupling significantly outpaces the rate of this decomposition pathway.[2]
Comparative Analysis of Cross-Coupling Methods
The selection of a cross-coupling method is a strategic decision based on desired outcomes, functional group tolerance, and practical considerations like reagent toxicity and cost. While the boronic acid group is designed for Suzuki-Miyaura coupling, the two bromine atoms serve as handles for a variety of other powerful C-C bond-forming reactions.
Suzuki-Miyaura Coupling: The Direct Approach
The Suzuki-Miyaura reaction is the most direct method for utilizing the boronic acid functionality.[3] It involves the coupling of the organoboronic acid with an aryl or vinyl halide. Given that our substrate is itself a dibrominated aryl boronic acid, it can act as both the organoboron component (reacting at the C2-B(OH)2 position) and the halide component (reacting at the C3-Br or C5-Br positions), enabling the synthesis of multi-substituted thiophenes.
Key Factors Influencing Yield:
-
Base Selection : Strong bases like NaOH can accelerate protodeboronation.[2] Milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they effectively promote the catalytic cycle while minimizing boronic acid degradation.[4][5][6]
-
Catalyst System : Highly active catalyst systems are crucial. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) can increase the rate of the productive cross-coupling, giving the boronic acid less time to decompose.[2][7] The classic Pd(PPh₃)₄ is also frequently effective.[4]
-
Solvent Choice : A mixture of an organic solvent and water is common. A dioxane/water or THF/water system helps to solubilize both the organic substrates and the inorganic base, facilitating the reaction.[4][8] The ratio can significantly impact yield, with a 4:1 organic/water ratio often proving optimal.[4]
-
Temperature : Elevated temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature (often 60-90 °C) is a key strategy for maximizing yield.[2][4]
To circumvent the instability of the free boronic acid, an alternative strategy is the use of air-stable N-methyliminodiacetic acid (MIDA) boronates. These compounds undergo slow release of the boronic acid under basic conditions, maintaining a low, steady concentration in the reaction mixture and dramatically improving yields for unstable substrates like 2-thiopheneboronic acid derivatives.[9] A study showed that the Suzuki coupling of 2-thiopheneboronic acid with an aryl chloride gave a 37% yield, whereas the corresponding MIDA boronate afforded a 94% yield under identical conditions.[9]
Stille Coupling: High Yields at a Cost
The Stille reaction couples an organotin reagent with an organic halide. In the context of our substrate, one would typically react the C-Br positions with an aryl- or vinylstannane.
Advantages:
-
High Yields : Stille couplings are often very high-yielding and tolerant of a wide variety of functional groups. For certain heterocyclic substrates, Stille coupling has been shown to provide excellent yields (90-94%) where Suzuki coupling gave only moderate results (57-66%).[10]
-
Reagent Stability : The organostannane reagents are generally stable to air and moisture.[11]
Disadvantages:
-
Toxicity : The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in completely removing the tin-containing byproducts from the final product, which is a major concern in pharmaceutical applications.[11]
Heck Reaction: Functionalization via Alkenes
The Heck reaction provides a pathway to functionalize the C-Br positions by coupling them with an alkene.[12][13] This palladium-catalyzed method is a powerful tool for forming substituted alkenes and is typically performed in the presence of a base.[13] While not utilizing the boronic acid directly, it represents a key strategy for elaborating the (3,5-Dibromothiophen-2-yl) core structure. Yields for Heck reactions are highly substrate-dependent but can often be excellent under optimized conditions.[14]
Sonogashira Coupling: Introducing Alkynes
Similar to the Heck reaction, the Sonogashira coupling acts on the C-Br bonds. It is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[15][16] This method is exceptionally efficient for creating C(sp²)-C(sp) bonds and is fundamental to the synthesis of conjugated materials. Studies on the Sonogashira coupling of 2,3-dibromothiophene have shown that the reaction proceeds selectively at the C2 position first.[17][18] This regioselectivity is a key consideration when planning multi-step syntheses.
Data Summary: A Side-by-Side Comparison
| Method | Reactive Site on Substrate | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent | Temp (°C) | Yield Range | Key Pro/Con |
| Suzuki-Miyaura | C2-B(OH)₂, C3/C5-Br | Aryl/Vinyl Halide or Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 60-100 | 60-95%[4][17] | Pro: Non-toxic byproducts. Con: Substrate prone to protodeboronation.[2] |
| Stille | C3/C5-Br | Organostannane | Pd(PPh₃)₄ | None required | Toluene, THF | 80-110 | 80-95%[10] | Pro: Very high yields. Con: Toxic tin reagents and byproducts.[11] |
| Heck | C3/C5-Br | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Toluene | 80-120 | 70-90%[14] | Pro: Excellent for alkene installation. Con: Regioselectivity can be an issue with some alkenes.[11] |
| Sonogashira | C3/C5-Br | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DBU | THF, Toluene | 25-80 | 85-97%[16] | Pro: Highly efficient for alkyne installation. Con: Requires careful exclusion of oxygen. |
Visualizing the Process
A clear understanding of the reaction mechanism and experimental setup is crucial for reproducibility and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a typical cross-coupling experiment.
Recommended Protocol: Double Suzuki-Miyaura Coupling
This protocol describes a representative one-pot double Suzuki coupling to synthesize a 2,5-disubstituted-3-bromothiophene, adapted from literature procedures known to produce good yields.[4][17]
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired aryl boronic acid (2.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring to ensure all reagents are well-mixed and the solution is deoxygenated.
-
Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Reaction : Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the desired product.
Conclusion
For the functionalization of this compound and its derivatives, the Suzuki-Miyaura coupling stands out as a robust and environmentally benign method, provided that conditions are carefully optimized to mitigate protodeboronation.[11] The use of mild bases like K₃PO₄ and highly active palladium catalysts at moderate temperatures is key to achieving high yields. For syntheses where ultimate yield is paramount and downstream purification can accommodate it, Stille coupling offers a powerful, high-yielding alternative. The Heck and Sonogashira reactions are not direct competitors but rather complementary tools that expand the synthetic possibilities by functionalizing the C-Br positions. The choice of method should therefore be guided by the specific synthetic goal, required functional group tolerance, and practical considerations regarding reagent toxicity and purification.
References
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Al-Masoudi, N. A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(21), 5198. Available at: [Link]
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Guiraud, N., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Current Organic Chemistry, 19(15), 1458-1481. Available at: [Link]
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De la Cruz, P., et al. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 16(2), 1836-1852. Available at: [Link]
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Woitalka, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16149-16155. Available at: [Link]
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Mammadova, P., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-946. Available at: [Link]
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ResearchGate (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available at: [Link]
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Organic Syntheses (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Substrates. Org. Synth., 93, 306. Available at: [Link]
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ResearchGate (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
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D'Amico, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. Available at: [Link]
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Chang, C-W., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3029. Available at: [Link]
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Lee, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23783–23793. Available at: [Link]
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Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
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Sharma, G., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Drokin, O., et al. (2023). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Reactions, 4(4), 572-587. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
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University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. Available at: [Link]
-
Zhernenkov, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. Available at: [Link]
-
ResearchGate (2014). Negishi Reaction in BODIPY Dyes. Available at: [Link]
-
Huang, C-Y., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. The Beilstein Journal of Organic Chemistry, 14, 2586-2593. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Available at: [Link]
-
ResearchGate (2001). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]
-
Wang, N-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12), 2119-2124. Available at: [Link]
-
ResearchGate (2023). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Available at: [Link]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. The Beilstein Journal of Organic Chemistry, 10, 343-351. Available at: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
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Chemistry LibreTexts (2023). Heck Reaction. Available at: [Link]
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Total Organic Chemistry (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 12(1), 25-41. Available at: [Link]
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A Comparative Guide to the Electrochemical Properties of Materials Derived from (3,5-Dibromothiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Boronic Acid Functionalized Thiophenes
Thiophene-based conjugated polymers are a cornerstone of organic electronics, prized for their excellent charge transport properties and environmental stability.[1] The precursor, (3,5-Dibromothiophen-2-yl)boronic acid, offers a versatile platform for creating novel polythiophenes through Suzuki-Miyaura cross-coupling reactions.[2] This synthetic route allows for precise control over the polymer architecture, enabling the introduction of functional groups that can tune the material's electrochemical and optical properties. The boronic acid moiety, in particular, can impart unique functionalities, such as chemosensitivity, by enabling interactions with diol-containing molecules like saccharides.[3][4]
This guide will delve into the synthesis and electrochemical characterization of a representative boronic acid-functionalized polythiophene, Poly(3-thienylboronic acid) (PThBA), and compare its performance metrics against the well-established P3HT and PEDOT. This comparative analysis will provide researchers with the critical data and experimental context needed to select and design materials for applications ranging from biosensors to electrochromic devices.
Synthetic Pathways: Tailoring Thiophene Polymers
The primary method for synthesizing polythiophenes from boronic acid and halide precursors is the Suzuki-Miyaura polycondensation. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aromatic rings.[5]
Synthesis of Boronic Acid-Functionalized Polythiophene (PThBA)
While direct polymerization of this compound can be challenging, a closely related and well-studied alternative is the electrochemical polymerization of 3-thienylboronic acid. This method provides a direct route to thin films of PThBA on an electrode surface.[6][7]
Caption: Workflow for the electrochemical synthesis of Poly(3-thienylboronic acid).
Comparative Synthesis of P3HT and PEDOT
P3HT is typically synthesized via chemical polymerization methods, such as Grignard metathesis (GRIM) or Suzuki-Miyaura polycondensation, which allow for the creation of highly regioregular polymers with enhanced electronic properties. PEDOT is commonly prepared by oxidative chemical or electrochemical polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer.
Comparative Electrochemical Performance
The utility of a conjugated polymer in an electronic device is largely determined by its fundamental electrochemical properties. This section compares the key performance metrics of PThBA with P3HT and PEDOT, supported by experimental data from the literature.
| Electrochemical Parameter | Poly(3-thienylboronic acid) (PThBA) | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| HOMO Energy Level (eV) | ~ -5.53 eV (estimated) | -4.92 to -5.20 eV[6] | ~ -5.0 eV |
| LUMO Energy Level (eV) | Not readily determined by CV | -2.70 to -3.53 eV[6] | ~ -3.4 eV |
| Electrochemical Band Gap (eV) | ~ 1.73 eV (estimated) | ~ 1.9 eV[8] | ~ 1.6 eV |
| Conductivity (S/cm) | Lower than P3HT and PEDOT | Up to 1000 (doped) | 10-1000 (doped) |
| Electrochromic Behavior | Reversible color change (e.g., red to blue)[6] | Yes (e.g., red to blue) | Excellent (e.g., transparent light blue to dark blue)[9] |
Note: The values presented are approximate and can vary depending on the specific synthesis method, molecular weight, and measurement conditions.
Analysis of Electrochemical Properties
-
HOMO/LUMO Levels and Band Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the polymer's charge injection and transport properties, as well as its optical absorption spectrum. PThBA exhibits a HOMO level in a similar range to P3HT, suggesting it is a viable p-type (hole-transporting) material. The electrochemical band gap, estimated from the onsets of oxidation and reduction peaks in cyclic voltammetry, dictates the energy of light the polymer can absorb.
-
Conductivity: The electrical conductivity of conjugated polymers is highly dependent on doping. While specific conductivity values for PThBA are not as widely reported, it is generally expected to be lower than that of highly crystalline, regioregular P3HT and the highly conductive PEDOT. The presence of the boronic acid group may introduce some disorder, affecting interchain charge hopping.
-
Electrochromic Properties: PThBA demonstrates reversible electrochromism, a property it shares with P3HT and PEDOT.[1][6] This ability to change color in response to an applied potential makes these materials suitable for applications such as smart windows and displays. PEDOT is particularly well-known for its excellent electrochromic performance, including high contrast and stability.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key electrochemical characterization techniques discussed in this guide.
Suzuki-Miyaura Polycondensation for Thiophene-Containing Polymers
This protocol is a general guideline for the synthesis of thiophene-containing conjugated polymers.
Caption: Generalized workflow for Suzuki-Miyaura polycondensation of thiophene-based monomers.
Detailed Steps:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromo-thiophene monomer and the thiophene-bis(boronic ester) monomer in the chosen solvent (e.g., toluene).
-
Catalyst and Base Addition: Add the palladium catalyst and an aqueous solution of the base.
-
Reaction: Degas the mixture and reflux at the appropriate temperature for 24-48 hours.
-
Workup: Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify it using Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.
Cyclic Voltammetry (CV) for Electrochemical Characterization
CV is a fundamental technique for probing the redox behavior of electroactive materials.
Experimental Setup:
-
Potentiostat: An instrument to control and measure the potential and current.
-
Three-Electrode Cell:
-
Working Electrode: A glassy carbon or platinum electrode coated with the polymer film.
-
Reference Electrode: A stable electrode with a known potential, such as Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: An inert conductor, typically a platinum wire or foil.
-
-
Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.
Procedure:
-
Film Deposition: Deposit a thin film of the polymer onto the working electrode by drop-casting, spin-coating, or electrochemical polymerization.
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the deoxygenated electrolyte solution.
-
Potential Sweep: Apply a linearly swept potential to the working electrode and record the resulting current. The potential is swept to a vertex potential and then reversed.
-
Data Analysis: From the resulting voltammogram, determine the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels, respectively. The following equations are often used:
-
E_HOMO = -[E_ox(onset) - E_1/2(ferrocene)] - 4.8 eV
-
E_LUMO = E_HOMO - E_g(optical) Where E_1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard, and E_g(optical) is the optical band gap determined from UV-Vis spectroscopy.[7]
-
Spectroelectrochemistry for Electrochromic Analysis
This technique combines UV-Vis spectroscopy with electrochemistry to monitor changes in the optical properties of a material as a function of its oxidation state.
Experimental Setup:
-
A potentiostat coupled with a UV-Vis spectrometer.
-
A spectroelectrochemical cell with optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass).
Procedure:
-
Film Preparation: Deposit a thin film of the polymer onto an ITO-coated glass slide.
-
Cell Assembly: Place the polymer-coated ITO slide in the spectroelectrochemical cell with a reference and counter electrode, filled with an electrolyte solution.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the polymer film at various applied potentials.
-
Analysis: Analyze the changes in the absorption spectra to determine the electrochromic contrast (the difference in absorbance between the oxidized and neutral states) and the coloration efficiency.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport processes occurring at the electrode-electrolyte interface.
Experimental Setup:
-
A potentiostat with a frequency response analyzer.
-
A three-electrode cell as described for cyclic voltammetry.
Procedure:
-
Cell Setup: Assemble the electrochemical cell with the polymer-coated working electrode.
-
Measurement: Apply a small amplitude AC potential perturbation at a specific DC bias potential over a wide range of frequencies.
-
Data Analysis: The resulting impedance data is typically plotted in a Nyquist or Bode plot and can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.
Conclusion and Future Outlook
Materials derived from this compound, and more broadly, boronic acid-functionalized polythiophenes, represent a promising class of materials with tunable electrochemical properties. While their conductivity may not match that of highly optimized materials like PEDOT, their unique chemosensitive capabilities open doors for novel sensor applications. The ability to fine-tune their electronic properties through synthetic design makes them an exciting area for future research.
This guide has provided a comparative framework for understanding the electrochemical performance of these materials in the context of established polythiophenes. The detailed experimental protocols offer a starting point for researchers to explore and characterize these and other novel conjugated polymers. Further investigations focusing on optimizing the synthesis of polymers from this compound and conducting direct, side-by-side comparative studies will be crucial for unlocking their full potential in next-generation organic electronic devices.
References
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Efremenko, Y., & Mirsky, V. M. (2020). Electrochemical synthesis of poly-3-thienylboronic acid by cyclic voltammetry from 50 mM 3-thienylboronic acid in the mixture of 90% boron trifluoride diethyl etherate, 10% acetonitrile (v/v), and 50 mM DTBP. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Electrochemical Polymerization of 3-Thienylboronic Acid. BenchChem.
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- Efremenko, Y., & Mirsky, V. M. (2022). Chemosensitive Properties of Electrochemically Synthesized Poly-3-Thienylboronic Acid: Conductometric Detection of Glucose and Other Diol-Containing Compounds under Electrical Affinity Control. Chemosensors, 10(7), 251.
- Yahya, M. Z. A., & Al-hardan, N. H. (2010). Determination of HOMO and LUMO of-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. Sains Malaysiana, 39(4), 623-628.
- Lazzaroni, R., et al. (1996). Electrochemical synthesis and characterization of the electronic structure of new conjugated polymers from dithienylene vinylene derivatives. Synthetic Metals, 83(2), 103-109.
- Chiu, K.-C., et al. (2012). (D-π-) 2 D-π-A-Type Organic Dyes for Efficient Dye-Sensitized Solar Cells.
- Kim, H., et al. (2015). Boron–dibenzopyrromethene-based organic dyes for application in dye-sensitized solar cells. RSC Advances, 5(88), 71947-71954.
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Mirsky, V. M., & Efremenko, Y. (2020). Suggested structure of poly-3-thienylboronic acid. ResearchGate. [Link]
- Kuo, C.-W., et al. (2021). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)
- Baek, J., Kim, Y., & Kim, E. (2022). Micropatterned Poly(3,4-ethylenedioxythiophene) Thin Films with Improved Color-Switching Rates and Coloration Efficiency. Polymers, 14(14), 2919.
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- Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Molecules, 27(13), 4193.
- Li, Y., et al. (2022). Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells.
- Skene, W. G. (2013). Spectroelectrochemical and electrochemical investigation of a highly conjugated all-thiophene polyazomethine.
- Ali, S., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214.
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Liu, J., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
- Acevedo-Peña, P., et al. (2017). Measurements of HOMO-LUMO levels of poly(3-hexylthiophene) thin films by a simple electrochemical method.
- Van Benschoten, J. J., et al. (1983). Cyclic voltammetry experiment.
- Zhang, J., & Li, X. (2006). Three-Step Redox in Polythiophenes: Evidence from Electrochemistry at an Ultramicroelectrode. The Journal of Physical Chemistry B, 110(4), 1566-1570.
- Wund, M., et al. (2022).
- Wang, J.-H., et al. (2021).
- nLab. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. nLab.
- Metrohm. (n.d.). Electrochemical Impedance Spectroscopy Part 2 – Experimental Setup. Metrohm.
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Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU Chemistry. [Link]
- Kymakis, E., et al. (2018). Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. Journal of Applied Physics, 123(5), 055501.
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ResearchGate. (n.d.). Experimental setup for (a) electrochemical impedance spectroscopy (EIS)... ResearchGate. [Link]
- Penn State Materials Research Institute. (n.d.). Electrochemical Impedance Spectroscopy.
- Inzelt, G. (2020).
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Pine Research Instrumentation. (2020, November 30). How to setup a spectroelectrochemistry experiment (Part 1: Hardware) [Video]. YouTube. [Link]
- Burke, M. D., & Lloyd-Jones, G. C. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 930-937.
- Zade, S. S., & Bendikov, M. (2017). Polythiophene: From Fundamental Perspectives to Applications.
- Bako, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2432-2438.
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Pine Research Instrumentation. (2020, November 30). How to setup a spectroelectrochemistry experiment (Part 1: Hardware). YouTube. [Link]
- CUNY Academic Works. (2020). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY.
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Liu, J., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
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ResearchGate. (n.d.). Optical and electrochemical properties of the polymer. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3,5-Dibromothiophen-2-yl)boronic acid
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of specialized chemical reagents are critical for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (3,5-Dibromothiophen-2-yl)boronic acid, a compound frequently utilized in organic synthesis and drug development. The procedures outlined below are grounded in established safety principles for handling halogenated organic compounds and boronic acid derivatives.
Hazard Assessment and Initial Safety Precautions
This compound is a halogenated organic compound containing bromine and a thiophene ring. While specific toxicity data may be limited, the structural motifs suggest that it should be handled as a hazardous substance.[1] Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[2] Boronic acids, in general, can be irritants. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Actions & Personal Protective Equipment (PPE):
Before beginning any work that will generate waste, ensure the following PPE is worn:
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. | Protects against direct contact with powders or solutions that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Always inspect gloves before use and dispose of them as contaminated waste after handling the chemical.[3][5] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Provides a barrier against accidental spills and splashes.[3] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from potential spills.[3] |
All handling and waste consolidation steps should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.[7] this compound waste falls into the category of halogenated organic waste due to the presence of bromine atoms.[8]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste streams.[9][10] Disposal costs for halogenated waste are often higher, and mixing contaminates the entire volume.[10]
-
Acids and Bases: Do not combine with strong acids or bases in the same container.[8][11]
-
Oxidizers: Keep separate from strong oxidizing agents.[6]
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[12]
The following diagram illustrates the decision-making process for proper waste segregation.
Sources
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Personal protective equipment for handling (3,5-Dibromothiophen-2-yl)boronic acid
A Researcher's Guide to Safely Handling (3,5-Dibromothiophen-2-yl)boronic acid
For the diligent researcher in pharmaceutical development and organic synthesis, the Suzuki-Miyaura coupling reaction is an indispensable tool. Boronic acids and their derivatives are key reagents in these reactions. This guide provides essential safety and handling protocols for this compound (CAS No. 1095177-31-3), ensuring both personal safety and experimental integrity. While this compound is a valuable building block, its handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures.
Hazard Identification and GHS Classification
This compound is an organoboron compound that, like many boronic acid derivatives, should be handled with care. Based on data from analogous compounds, it is classified as follows:
-
Serious Eye Damage/Eye Irritation: Category 2/2A[1][2][3][4]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3[1][3][4][5]
-
Acute toxicity, oral: Category 4 (Harmful if swallowed)[3][6]
The signal word for this compound is Warning .[1][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is paramount in the laboratory. The following PPE is mandatory when handling this compound to minimize exposure and prevent injury.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards) | Prevents eye irritation or serious damage from dust particles or splashes.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Protects against skin irritation and absorption. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | Prevents skin contact and contamination of personal clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1][2] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Workflow
Adherence to a structured workflow is critical for safely managing this compound from procurement to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Some sources recommend refrigeration.[6][7]
-
Keep away from strong oxidizing agents.[7]
Handling and Use:
-
Work Area Preparation: Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Dispensing: this compound is a solid.[1] To avoid generating dust, handle it carefully. If weighing, do so in a fume hood or a ventilated balance enclosure.
-
During Reaction: When setting up reactions, ensure all glassware is properly clamped and secured. If heating is required, use a controlled heating source like a heating mantle.
-
Post-Reaction: Quench the reaction carefully and work up the product in a well-ventilated area.
The following diagram illustrates the recommended safe handling workflow:
Caption: A flowchart outlining the key steps for the safe handling of this compound.
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, prompt and correct first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][7]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container for disposal by a licensed disposal company.[3] Do not dispose of it down the drain.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[9]
Conclusion
By understanding the hazards, consistently using the correct PPE, and adhering to the established handling and disposal protocols, researchers can confidently and safely utilize this compound in their work. A commitment to safety not only protects the individual but also fosters a culture of responsibility within the scientific community.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]
-
Safety Data Sheet - AA Blocks ((4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid). Available at: [Link]
-
Safety Data Sheet - ECP Labchem (Boric acid AR Granular). Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



